Larotaxel
Description
This compound is a semi-synthetic derivative of the taxane 10-deacetylbaccatin III with potential antineoplastic activities. This compound binds to tubulin, promoting microtubule assembly and stabilization and preventing microtubule depolymerization, thereby inhibiting cell proliferation. As it represents poor substrate for P-glycoprotein-related drug resistance mechanisms, this agent may be useful for treating multi-drug resistant tumors. This compound penetrates the blood brain barrier.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
a semisynthetic taxoid compound that has a similar mechanism of action to docetaxel
has antineoplastic activity
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJIXGRFSHVKA-BZVZGCBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156294-36-9, 192573-38-9 | |
| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Larotaxel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Larotaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 192573-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAROTAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Larotaxel's Impact on Microtubule Dynamics and Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel, a second-generation taxane, exerts its potent antineoplastic activity by targeting the highly dynamic microtubule network within cells. Like other members of the taxane family, including paclitaxel and docetaxel, this compound functions as a microtubule-stabilizing agent. At clinically relevant concentrations, its primary mechanism of action is the suppression of microtubule dynamics, rather than a simple increase in the overall microtubule polymer mass. This interference with the precisely regulated process of microtubule growth and shortening leads to mitotic arrest and ultimately induces apoptosis in cancer cells. This technical guide provides an in-depth exploration of this compound's effects on microtubule dynamics, presenting available quantitative data, detailed experimental protocols for studying these effects, and visualizations of the implicated cellular signaling pathways.
Introduction to Microtubule Dynamics
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are intrinsically dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shortening) in a process termed "dynamic instability"[1]. This dynamic behavior is critical for a multitude of cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape[2]. The transition from a growing to a shortening state is known as a "catastrophe," while the switch from shortening to growth is termed a "rescue"[1]. The precise regulation of these dynamic parameters is paramount for normal cellular function, making microtubules an attractive target for anticancer therapies[1][2].
This compound's Mechanism of Action: Stabilizing Microtubules and Suppressing Dynamics
This compound, like other taxanes, binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, making it less prone to depolymerization. However, at the low nanomolar concentrations achieved in clinical settings, the more profound effect of this compound is the suppression of microtubule dynamics. This includes a reduction in the rates of both growth and shortening, as well as a decrease in the frequency of catastrophes and rescues. By dampening the dynamic nature of microtubules, this compound disrupts the delicate balance required for the proper formation and function of the mitotic spindle, leading to a prolonged mitotic block and subsequent apoptotic cell death.
Quantitative Analysis of Microtubule Stabilization
Table 1: Comparative Cytotoxicity (IC50) of Taxanes in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | This compound (nM) |
| MCF-7 | Breast Adenocarcinoma | ~2.5 - 10 | ~1 - 5 | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | ~3 - 15 | ~1.5 - 8 | Data not available |
| A549 | Lung Carcinoma | ~5 - 20 | ~2 - 10 | Data not available |
| HeLa | Cervical Carcinoma | ~2 - 8 | ~1 - 4 | Data not available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, cell density). The values presented here are approximate ranges collated from multiple sources.
Table 2: In Vitro Tubulin Polymerization Activity of Taxanes
| Compound | EC50 for Tubulin Polymerization (µM) |
| Paclitaxel | ~0.5 - 2.0 |
| Docetaxel | ~0.2 - 1.0 |
| This compound | Data not available |
EC50 is the effective concentration required to achieve 50% of the maximal tubulin polymerization.
Table 3: Effects of Taxanes on Microtubule Dynamic Instability Parameters (In Vitro)
| Parameter | Control (No Drug) | Paclitaxel (10-100 nM) | Docetaxel (10-100 nM) | This compound |
| Growth Rate (µm/min) | ~1.0 - 2.0 | Decreased | Decreased | Data not available |
| Shortening Rate (µm/min) | ~15 - 30 | Significantly Decreased | Significantly Decreased | Data not available |
| Catastrophe Frequency (events/min) | ~0.5 - 2.0 | Decreased | Decreased | Data not available |
| Rescue Frequency (events/min) | ~0.1 - 0.5 | Increased | Increased | Data not available |
Values are approximations from various studies on purified tubulin and can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics and stabilization.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.
Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
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Reagent Preparation:
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Reconstitute lyophilized purified tubulin (>99% pure) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice to a final concentration of 3-5 mg/mL.
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Prepare a polymerization buffer containing GTP (1 mM final concentration) and glycerol (5-10% v/v, optional, to promote polymerization).
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Prepare serial dilutions of this compound in the polymerization buffer. A solvent control (e.g., DMSO) should also be prepared.
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Assay Procedure:
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In a pre-chilled 96-well plate, add the desired volume of this compound dilutions or control.
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To initiate the reaction, add the cold tubulin solution to each well. The final volume is typically 100-200 µL.
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Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
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Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.
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Data Analysis:
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Plot the absorbance at 340 nm as a function of time for each concentration of this compound.
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The rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.
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The EC50 value, the concentration of this compound that induces half-maximal polymerization, can be calculated by plotting the Vmax against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
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Microtubule Pelleting (Co-sedimentation) Assay
This assay quantifies the amount of polymerized tubulin (microtubules) in the presence of a test compound. Microtubules are separated from soluble tubulin dimers by centrifugation.
Workflow Diagram
Caption: Workflow for the microtubule pelleting (co-sedimentation) assay.
Methodology:
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Polymerization Reaction:
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Combine purified tubulin (final concentration 1-2 mg/mL), GTP (1 mM), and various concentrations of this compound or control in a suitable polymerization buffer.
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Incubate the mixture at 37°C for 30 minutes to allow for microtubule polymerization.
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Centrifugation:
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Layer the reaction mixture over a warm cushion buffer (e.g., polymerization buffer with 40% glycerol) to ensure a clean separation.
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Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 37°C in an ultracentrifuge.
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Sample Analysis:
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Carefully collect the supernatant (containing soluble tubulin dimers).
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Wash the pellet (containing microtubules) with warm polymerization buffer and then resuspend it in a volume equal to the supernatant.
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Add SDS-PAGE sample buffer to both supernatant and pellet fractions.
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Separate the proteins by SDS-PAGE and visualize by Coomassie Brilliant Blue staining or Western blotting using an anti-tubulin antibody.
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Quantify the amount of tubulin in each fraction using densitometry. The percentage of polymerized tubulin can be calculated as [Pellet / (Pellet + Supernatant)] x 100.
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Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the microtubule network within cells treated with this compound, revealing changes in microtubule organization and density.
Workflow Diagram
Caption: Workflow for immunofluorescence microscopy of microtubules.
Methodology:
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Cell Culture and Treatment:
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Seed adherent cancer cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to attach overnight.
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Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 4-24 hours).
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Fixation and Permeabilization:
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Wash the cells with pre-warmed phosphate-buffered saline (PBS).
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Fix the cells, for example, with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
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Immunostaining:
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Wash the cells with PBS.
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Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% bovine serum albumin or normal goat serum in PBS) for 30-60 minutes.
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Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
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Wash thoroughly with PBS.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
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Wash thoroughly with PBS.
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(Optional) Counterstain the nuclei with a DNA stain like DAPI for 5 minutes.
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Imaging:
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Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Visualize the microtubule network using a fluorescence or confocal microscope.
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Signaling Pathways Affected by this compound-Induced Microtubule Stabilization
The disruption of microtubule dynamics by taxanes, including this compound, triggers a cascade of downstream signaling events that ultimately lead to apoptosis. Two key pathways implicated are the Raf-1/Bcl-2 and the PI3K/Akt pathways.
Raf-1/Bcl-2 Phosphorylation Pathway
Microtubule damage induced by taxanes can lead to the activation of the Raf-1 kinase. Activated Raf-1 can then phosphorylate the anti-apoptotic protein Bcl-2. This phosphorylation event is thought to inactivate Bcl-2's protective function, thereby lowering the threshold for apoptosis.
Signaling Pathway Diagram
References
The Pharmacodynamics and Pharmacokinetics of Larotaxel: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel (XRP9881) is a novel, second-generation taxane with a distinct preclinical profile that suggests potential advantages over first-generation taxanes like paclitaxel and docetaxel.[1] As a semi-synthetic analog of 10-deacetylbaccatin III, this compound exhibits significant antineoplastic activity.[1] This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound in preclinical models, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows. This document is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.
Pharmacodynamics
The primary mechanism of action of this compound, consistent with other taxanes, is the disruption of microtubule dynamics.[1] By binding to β-tubulin, this compound promotes the assembly and stabilization of microtubules, preventing their depolymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] A key feature of this compound is its demonstrated activity against taxane-resistant tumors, which is partly attributed to it being a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated in various cancer cell lines, including those resistant to other taxanes. The half-maximal inhibitory concentration (IC50) is a key metric for assessing in vitro potency.
Table 1: Illustrative IC50 Values of this compound and Other Taxanes in Sensitive and P-gp Overexpressing Cancer Cell Lines
| Cell Line Type | Drug | IC50 (nM) | Resistance Factor* |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
*Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)
Note: The data in this table are illustrative and compiled from multiple sources to demonstrate relative efficacy. Actual values may vary depending on specific cell lines and experimental conditions.
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by taxanes like this compound involves complex signaling cascades. While the precise pathways for this compound are still under full elucidation, they are understood to converge on the activation of caspases, the executioners of apoptosis. Two key pathways implicated in taxane-induced apoptosis are the TAK1-JNK pathway and the modulation of Bcl-2 family proteins.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis Pathway of Larotaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel (XRP9881) is a second-generation, semi-synthetic taxane with significant potential in oncology. Developed to overcome some limitations of earlier taxanes like paclitaxel and docetaxel, this compound exhibits a distinct pharmacological profile, including activity against taxane-resistant tumors. This technical guide provides a comprehensive overview of the chemical structure and a detailed plausible synthesis pathway of this compound, based on available scientific literature. It includes a summary of its chemical properties, a proposed multi-step semi-synthesis from the natural precursor 10-deacetylbaccatin III (10-DAB III), and a description of its mechanism of action, including the downstream signaling pathway leading to apoptosis. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties of this compound
This compound is a complex diterpenoid belonging to the taxane family of molecules. Its chemical structure is characterized by a baccatin III core, which is a tetracyclic skeleton, esterified at the C-13 position with a synthetic side chain.
Chemical Name: (2α,5β,7β,10β,13α)-4,10-Diacetoxy-13-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Molecular Formula: C₄₅H₅₃NO₁₄[1]
Molecular Weight: 831.90 g/mol [1]
CAS Number: 156294-36-9[1]
The structure of this compound is closely related to that of paclitaxel and docetaxel. A key modification in this compound is the presence of a cyclopropane ring fused to the taxane core, which is thought to contribute to its ability to overcome certain mechanisms of drug resistance.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₃NO₁₄ | [1] |
| Molecular Weight | 831.90 g/mol | [1] |
| CAS Number | 156294-36-9 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | |
| Melting Point | Not explicitly available in searched literature | |
| LogP | Not explicitly available in searched literature |
Plausible Semi-synthesis Pathway of this compound
The proposed synthesis involves a multi-step process that can be broadly divided into three key stages:
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Protection of the Baccatin Core: Selective protection of the reactive hydroxyl groups on the 10-DAB III molecule is crucial to direct the subsequent reactions to the desired positions.
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Side-Chain Attachment: Esterification of the protected baccatin core with a synthetically prepared side chain at the C-13 hydroxyl group.
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Deprotection: Removal of the protecting groups to yield the final this compound molecule.
Based on the synthesis of two epimeric metabolites of this compound, an eight-step synthesis from 10-DAB III is a likely pathway.
Caption: Plausible semi-synthesis pathway of this compound from 10-DAB III.
Experimental Protocols
While a specific, detailed protocol for this compound synthesis is not available, a generalized experimental protocol for the semi-synthesis of taxanes from 10-DAB III is provided below. This protocol is based on established methods for similar compounds.
General Protocol for the Protection of 10-DAB III
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Dissolution: 10-deacetylbaccatin III is dissolved in a suitable aprotic solvent (e.g., pyridine, DMF).
-
Addition of Protecting Agent: A protecting agent, such as a silylating agent (e.g., triethylsilyl chloride), is added to the solution at a controlled temperature (often cooled to 0°C).
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the protection step.
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Work-up and Purification: Once the reaction is complete, the mixture is quenched, and the protected product is extracted using an organic solvent. The crude product is then purified by column chromatography.
General Protocol for Side-Chain Coupling
-
Activation of the Side Chain: The protected N-Boc-phenylisoserine side chain is activated, often by forming an acid chloride or using a coupling agent.
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Coupling Reaction: The protected baccatin derivative is dissolved in an appropriate solvent, and the activated side chain is added, along with a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).
-
Reaction Monitoring and Purification: The progress of the esterification is monitored by TLC or HPLC. Upon completion, the product is isolated and purified using chromatographic techniques.
General Protocol for Deprotection
-
Deprotection Reaction: The protected this compound precursor is treated with a suitable deprotecting agent to remove the protecting groups from the hydroxyl functions. The choice of deprotecting agent depends on the protecting groups used (e.g., fluoride sources for silyl ethers).
-
Purification: The final this compound product is purified to a high degree using techniques such as preparative HPLC or crystallization to meet pharmaceutical standards.
Mechanism of Action and Signaling Pathway
This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton.
Mechanism of Action:
-
Microtubule Stabilization: this compound binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules.
-
Inhibition of Microtubule Dynamics: This stabilization prevents the normal dynamic instability of microtubules, which is crucial for their role in various cellular processes, particularly mitosis.
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Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
The stabilization of microtubules by this compound initiates a signaling cascade that culminates in apoptosis. A key pathway involved is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound is a promising second-generation taxane with a well-defined mechanism of action. Its chemical structure, derived from the natural product 10-deacetylbaccatin III, has been optimized to enhance its therapeutic properties. While a detailed synthesis protocol is not publicly available, a plausible multi-step semi-synthetic route can be inferred from related literature. The understanding of its synthesis and its apoptotic signaling pathway is crucial for the ongoing research and development of this and other novel anti-cancer agents. This guide provides a foundational understanding for professionals in the field, summarizing the key technical aspects of this compound's chemistry and biology.
References
The Rise and Fall of Larotaxel (XRP9881): A Technical Review of a Novel Taxoid
An In-depth Examination of the Discovery, Preclinical Development, and Clinical Evaluation of the Investigational Anticancer Agent Larotaxel.
Abstract
This compound (XRP9881) emerged from the pipeline of novel taxoids as a promising candidate to overcome the limitations of existing taxane chemotherapeutics, primarily multidrug resistance. Developed by Rhône-Poulenc Rorer (later Sanofi-Aventis), this semi-synthetic taxane derivative demonstrated potent preclinical activity, particularly in tumor models resistant to paclitaxel and docetaxel. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis and preclinical evaluation to its progression through clinical trials. Detailed summaries of key experimental data, protocols, and the ultimate discontinuation of its development are presented to offer researchers and drug development professionals a thorough understanding of this investigational agent's trajectory.
Introduction: The Quest for a Superior Taxane
The taxane family of chemotherapeutic agents, including the blockbuster drugs paclitaxel and docetaxel, revolutionized cancer treatment by targeting microtubules, essential components of the cellular cytoskeleton. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, the clinical utility of these first-generation taxanes is often hampered by the development of multidrug resistance (MDR), frequently mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1]
This clinical challenge spurred the development of new-generation taxanes with improved pharmacological properties. This compound (XRP9881) was designed to be a poor substrate for P-gp, thereby retaining its cytotoxic activity in resistant tumors.[1][2] This document details the scientific journey of this compound, from its conception to its clinical evaluation.
Discovery and Preclinical Development
This compound is a semi-synthetic taxoid derived from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the yew tree.[2] While the specific, proprietary details of this compound's synthesis are not publicly available, the general process for creating semi-synthetic taxanes from 10-DAB is well-established and involves a multi-step chemical process to attach a synthetic side chain to the baccatin III core.
Mechanism of Action
Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubule bundles. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Preclinical Efficacy
The defining preclinical feature of this compound was its significant activity against taxane-resistant cancer cell lines. This was attributed to its lower affinity for the P-glycoprotein drug efflux pump compared to paclitaxel and docetaxel.
Table 1: In Vitro Cytotoxicity of this compound in a P-gp Overexpressing Cell Line
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound dihydrate | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound dihydrate | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
The cytotoxic activity of this compound and other taxanes was evaluated using a standard in vitro cytotoxicity assay.
-
Cell Culture: A drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline overexpressing P-glycoprotein were cultured in appropriate media. The resistant cell line's medium was supplemented with a maintenance concentration of the resistance-inducing agent to ensure continued P-gp expression.
-
Drug Preparation: this compound dihydrate, paclitaxel, and docetaxel were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Cell Seeding and Treatment: Cells were seeded into 96-well plates and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the taxanes.
-
Viability Assessment: After a 72-hour incubation period, cell viability was assessed using a standard method such as the MTT or MTS assay.
-
Data Analysis: Dose-response curves were generated by plotting the percentage of cell viability against the logarithm of the drug concentration. The IC50 value, the drug concentration that inhibits cell growth by 50%, was calculated for each drug in both the sensitive and resistant cell lines. The resistance factor was calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental sensitive cell line.
Clinical Development
This compound progressed into clinical development based on its promising preclinical profile. It was investigated as a single agent and in combination with other chemotherapeutics in various solid tumors.
Phase II Study in Metastatic Breast Cancer
A key Phase II multicenter study evaluated this compound in patients with metastatic breast cancer who had previously received taxane-based therapy. Patients were stratified based on their response to prior taxane treatment (resistant or nonresistant).
Table 2: Efficacy of this compound in Taxane-Pretreated Metastatic Breast Cancer
| Patient Group | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Time to Progression (TtP) | Median Survival Time (MST) |
| Nonresistant | 42% | 5.3 months | 5.4 months | 22.6 months |
| Resistant | 19% | 5.0 months | 1.6 months | 9.8 months |
-
Patient Population: Women with metastatic breast adenocarcinoma who had received prior chemotherapy with a taxane.
-
Study Design: Open-label, multicenter, two-stage study. Patients were stratified by their response to prior taxane therapy.
-
Treatment Regimen: this compound 90 mg/m² administered as a 1-hour intravenous infusion every 3 weeks.
-
Efficacy Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included time to progression (TtP), duration of response (DOR), and overall survival (OS).
-
Tumor Assessment: Tumor response was evaluated every two cycles according to Response Evaluation Criteria in Solid Tumors (RECIST).
Phase II Study in Non-Small Cell Lung Cancer
A randomized Phase II study investigated this compound in combination with either cisplatin or gemcitabine as a first-line treatment for advanced non-small cell lung cancer (NSCLC).
Table 3: Efficacy of this compound Combinations in Advanced NSCLC (Intention-to-Treat Population)
| Treatment Arm | Response Rate | Median Progression-Free Survival | Median Overall Survival |
| This compound + Cisplatin | 28.1% | 4.7 months | 8.6 months |
| This compound + Gemcitabine | 13.3% | 3.3 months | 7.3 months |
Phase III Trial and Discontinuation of Development
A pivotal Phase III trial (EFC6089) was initiated to compare this compound with capecitabine in patients with metastatic breast cancer progressing after taxane and anthracycline therapy. The primary objective was to demonstrate the superiority of this compound over capecitabine in terms of progression-free survival (PFS).
However, a pre-specified futility analysis conducted after the enrollment of the first 200 patients led to the early termination of the study. The trial did not meet its primary endpoint of demonstrating superiority for this compound. The median PFS was 14.1 weeks in the this compound arm compared to 18.4 weeks in the capecitabine arm. Following these results, Sanofi-Aventis made the decision to discontinue the clinical development of this compound.
Safety and Tolerability
Across clinical trials, the most common grade 3/4 adverse events associated with this compound were hematological, particularly neutropenia. Other significant adverse events included fatigue, diarrhea, febrile neutropenia, neutropenic infection, and sensory neuropathy.
Table 4: Common Grade 3/4 Adverse Events in the Phase II Metastatic Breast Cancer Study
| Adverse Event | Incidence |
| Neutropenia | 82% |
| Fatigue | 15% |
| Diarrhea | 12% |
| Febrile Neutropenia | 9% |
| Neutropenic Infection | 8% |
| Sensory Neuropathy | 7% |
Conclusion
This compound (XRP9881) represented a rational and promising approach to overcoming a key mechanism of resistance to taxane chemotherapy. Its potent preclinical activity in P-gp-overexpressing models provided a strong rationale for its clinical development. While early-phase clinical trials demonstrated manageable toxicity and encouraging activity, particularly in patients with taxane-resistant metastatic breast cancer, the definitive Phase III trial failed to show a benefit over the existing standard of care.
The story of this compound's development underscores the significant challenges in translating promising preclinical findings into clinically superior cancer therapies. Despite its ultimate failure to reach the market, the research and clinical data generated from the this compound program have contributed to the broader understanding of taxane resistance and the development of subsequent generations of microtubule-targeting agents. This technical guide serves as a comprehensive repository of the key scientific and clinical information related to this investigational drug.
References
Preclinical Profile of Larotaxel: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel is a novel taxoid that has demonstrated significant preclinical activity, particularly in tumor models resistant to other taxanes. Like other members of the taxane class, its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. A key differentiating feature of this compound is its reported lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance. This characteristic suggests its potential as a therapeutic option for patients who have developed resistance to standard-of-care taxanes like paclitaxel and docetaxel.[1] This technical guide provides a comprehensive overview of the available preclinical in vitro and in vivo data for this compound, including detailed experimental protocols and a summary of its effects on cellular signaling pathways.
In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated in various cancer cell lines, including those exhibiting a multidrug-resistant phenotype. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in vitro.
Comparative Cytotoxicity in Sensitive and Resistant Cell Lines
Preclinical studies have compared the in vitro activity of this compound with other taxanes in both drug-sensitive parental and P-gp overexpressing drug-resistant cancer cell lines.
| Cell Line | Drug | IC50 (nM) | Resistance Factor* |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
*Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)[1]
These data indicate that while the resistant cell line shows a threefold decrease in sensitivity to this compound, this is significantly less pronounced than the 30-fold resistance observed for both paclitaxel and docetaxel.[1] This supports the hypothesis that this compound is a poorer substrate for the P-gp efflux pump.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard methodology for determining the IC50 values of taxanes in cancer cell lines.[1]
1. Cell Culture:
-
Parental (drug-sensitive) and P-gp overexpressing (drug-resistant) cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
The resistant cell line's culture medium is often supplemented with a low concentration of the resistance-inducing agent to maintain the resistant phenotype. This selective agent is typically removed a short period before the assay.[1]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound, paclitaxel, and docetaxel are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions are prepared in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.1%).
3. Cell Seeding:
-
Cells in the exponential growth phase are harvested.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
4. Drug Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the taxanes.
-
Control wells with medium and DMSO (vehicle control) are included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
5. Cytotoxicity Measurement:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are solubilized with a solvent like DMSO.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Absorbance values are converted to the percentage of cell viability relative to the untreated control cells.
-
Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
The IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curve using suitable software.
Workflow for In Vitro Cytotoxicity Assay
Workflow for a typical in vitro cytotoxicity (MTT) assay.
In Vivo Efficacy
While specific quantitative in vivo data for this compound from preclinical studies is not extensively detailed in publicly available literature, it has been reported to exhibit significant antitumor activity in various murine and human tumor xenograft models. These studies have often focused on its efficacy in taxane-resistant tumors.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
The following is a general protocol for evaluating the in vivo efficacy of an anticancer agent in a xenograft model.
1. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Human cancer cells are implanted, either subcutaneously or orthotopically.
2. Tumor Inoculation and Growth:
-
A specific number of cancer cells are injected into the appropriate site.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment:
-
Animals are randomized into control and treatment groups.
-
The investigational drug (e.g., this compound) is administered according to a specific dosing schedule (e.g., intravenously, once a week).
-
A vehicle control group receives the drug-free vehicle.
4. Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored to assess toxicity.
5. Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a certain size.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
Statistical analysis is performed to determine the significance of the observed antitumor effect.
Workflow for In Vivo Xenograft Study
General workflow for an in vivo tumor xenograft efficacy study.
Mechanism of Action: Microtubule Stabilization
This compound shares the fundamental mechanism of action with other taxanes, which involves interference with the normal function of microtubules.
Signaling Pathway
Taxanes bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. The lower affinity of this compound for P-glycoprotein suggests that more of the drug may remain within the cancer cell to exert its effect on the microtubules.
Taxane-Induced Apoptosis Pathway
Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocol: Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
1. Reagents:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Test compound (this compound) and controls (e.g., paclitaxel, vehicle)
2. Procedure:
-
Tubulin is incubated on ice with GTP in the polymerization buffer.
-
The test compound or control is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.
-
The increase in absorbance at 340 nm, which corresponds to the scattering of light by the forming microtubules, is monitored over time.
3. Data Analysis:
-
The rate and extent of tubulin polymerization are determined from the absorbance readings.
-
The effect of the test compound is compared to the controls to assess its ability to promote microtubule assembly.
Conclusion
The preclinical data for this compound suggest that it is a potent taxane with a potential advantage in treating tumors that have developed resistance to other taxanes via P-gp overexpression. Its mechanism of action is consistent with other members of the taxane class, leading to mitotic arrest and apoptosis through microtubule stabilization. Further detailed in vivo studies are warranted to fully elucidate its efficacy profile across a broader range of tumor types and to optimize dosing and treatment schedules. The provided protocols offer a standardized approach for the continued preclinical evaluation of this compound and other novel taxanes.
References
Larotaxel's Potential to Cross the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel (XRP9881), a semi-synthetic taxane, was developed with the preclinical rationale of improved efficacy against multidrug-resistant tumors and an enhanced ability to penetrate the central nervous system (CNS) compared to its predecessors, paclitaxel and docetaxel. This technical guide synthesizes the available preclinical and clinical evidence regarding this compound's capacity to cross the blood-brain barrier (BBB). While direct quantitative in vivo data on brain-to-plasma ratios remain limited in publicly accessible literature, compelling indirect evidence stems from its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a key mechanism restricting the CNS penetration of other taxanes. This guide provides a comprehensive overview of the known data, details relevant experimental protocols for assessing BBB penetration of taxane-based compounds, and presents signaling pathways and experimental workflows to facilitate further research in this area.
Introduction: The Challenge of CNS Delivery for Taxanes
The clinical utility of taxanes, a cornerstone of chemotherapy, in the treatment of brain malignancies and metastases has been hampered by their limited ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. Efflux transporters, particularly P-glycoprotein (P-gp), actively pump taxanes out of the brain endothelial cells, severely restricting their accumulation in the CNS.
This compound was specifically designed to overcome some of the limitations of earlier taxanes.[1] One of the key purported advantages of this compound is its characterization as a poor substrate for P-gp, which theoretically would lead to higher concentrations within the CNS.[2] This guide will delve into the evidence supporting this claim and the methodologies used to evaluate it.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a drug is crucial for predicting its potential for passive diffusion across the BBB.
| Property | Value | Source |
| Molecular Formula | C₄₅H₅₃NO₁₄ | Wikipedia |
| Molar Mass | 831.912 g·mol⁻¹ | Wikipedia |
While its relatively high molecular weight is not ideal for passive BBB penetration, its potential to bypass P-gp-mediated efflux is a more significant factor in its overall CNS distribution.
Preclinical Evidence of Blood-Brain Barrier Interaction
Direct, quantitative preclinical data on this compound's brain concentrations are not extensively available in peer-reviewed literature, likely due to the discontinuation of its clinical development.[3][4] However, several key pieces of indirect evidence and comparative data provide insight.
Interaction with P-glycoprotein (P-gp)
The primary mechanism suggesting this compound's potential for improved CNS penetration is its reduced interaction with the P-gp efflux pump.
A comparative study of taxanes in P-gp-overexpressing cancer cell lines demonstrated that this compound is significantly less susceptible to P-gp-mediated resistance than paclitaxel and docetaxel. The resistance factor, a ratio of the IC₅₀ in the resistant cell line to the sensitive parent cell line, was markedly lower for this compound.
| Cell Line | Drug | IC₅₀ (nM) | Resistance Factor | Source |
| Parental (Sensitive) | This compound | 5 | N/A | [2] |
| Paclitaxel | 8 | N/A | ||
| Docetaxel | 6 | N/A | ||
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 | |
| Paclitaxel | 240 | 30 | ||
| Docetaxel | 90 | 15 |
This lower resistance factor strongly suggests that this compound is a poorer substrate for P-gp, which would translate to reduced efflux from the brain endothelial cells and consequently higher potential brain concentrations.
In Vivo Distribution Studies in Rodents
While direct brain-to-plasma ratio data for the parent this compound compound are scarce, studies on specific formulations have been published. It is crucial to note that these formulations were not designed to enhance BBB penetration but rather to improve solubility and manage toxicity.
A study in rats with a this compound-loaded lipid microsphere (LTX-LM) formulation showed significantly lower uptake in the brain compared to other tissues. Another study using folate receptor-targeting liposomes also reported lower brain distribution.
| Formulation | Animal Model | Key Finding | Source |
| This compound-loaded Lipid Microsphere (LTX-LM) | Rats | Lower uptake in the brain compared to other tissues. | |
| Folate-Targeting Liposomes | Rats | Lower uptake in the brain compared to other tissues. |
These findings, while seemingly contradictory to the goal of CNS delivery, highlight the critical role of formulation in drug distribution. They suggest that while the this compound molecule itself may have favorable properties for crossing the BBB, these particular nanocarriers do not effectively deliver it to the brain, possibly to mitigate potential neurotoxicity.
Experimental Protocols
The following sections detail standardized protocols that are widely used to assess the BBB penetration of compounds like this compound.
In Vitro P-glycoprotein Substrate Assay
This protocol is based on the methodology used to compare the cytotoxicity of taxanes in sensitive and P-gp-overexpressing cell lines.
Objective: To determine if a compound is a substrate for P-gp by comparing its cytotoxicity in cells with and without P-gp expression.
Materials:
-
Parental (drug-sensitive) and corresponding P-gp overexpressing (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR).
-
Appropriate cell culture media and supplements.
-
This compound, paclitaxel, and docetaxel.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Culture: Maintain parental and resistant cell lines in their respective recommended culture media. For resistant lines, a low concentration of the selecting agent may be required to maintain P-gp expression, which should be removed prior to the assay.
-
Drug Preparation: Dissolve taxanes in DMSO to create high-concentration stock solutions. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with medium containing the various concentrations of the taxanes. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀) for each drug in each cell line. The resistance factor is calculated as: Resistance Factor = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line).
In Vivo Brain-to-Plasma Concentration Ratio (Kp) Study
This is a generic protocol for a fundamental in vivo study to quantify BBB penetration.
Objective: To determine the ratio of a drug's concentration in the brain to its concentration in the plasma at a steady state or at a specific time point.
Materials:
-
Rodents (e.g., mice or rats).
-
This compound formulation for intravenous or oral administration.
-
Anesthesia.
-
Surgical tools for dissection.
-
Blood collection tubes (with anticoagulant).
-
Homogenizer.
-
LC-MS/MS system for drug quantification.
Procedure:
-
Animal Dosing: Administer this compound to a cohort of animals at a defined dose and route.
-
Sample Collection: At predetermined time points, anesthetize the animals and collect blood via cardiac puncture. Immediately perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a specific volume of buffer.
-
Sample Processing: Centrifuge the blood to separate the plasma. Process the plasma and brain homogenate samples (e.g., by protein precipitation or solid-phase extraction) to extract the drug.
-
Quantification: Analyze the drug concentration in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = Concentration in Brain / Concentration in Plasma. For the unbound ratio (Kp,uu), the unbound fractions in brain and plasma need to be determined, typically through equilibrium dialysis.
Signaling Pathways and Logical Relationships
The interaction of taxanes with microtubules is their primary mechanism of cytotoxic action. Their ability to evade P-gp efflux is key to their potential CNS efficacy.
Conclusion
The available evidence strongly suggests that this compound was designed and exhibits properties consistent with a reduced P-glycoprotein substrate status, a critical feature for enhancing brain penetration compared to other taxanes. While definitive in vivo quantitative data on its brain-to-plasma ratio are not publicly available, the in vitro comparative data on P-gp-mediated resistance provides a solid foundation for its potential in treating CNS malignancies. The discontinuation of its clinical development for other reasons has left a gap in the complete understanding of its neuropharmacokinetics. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers interested in further investigating the BBB penetration of this compound or other novel taxane derivatives. Future studies employing the described in vivo and in vitro models are necessary to fully elucidate the CNS distribution of this compound and its potential as a therapeutic agent for brain tumors.
References
- 1. This compound: broadening the road with new taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Brain Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound with Cisplatin in the first-line treatment of locally advanced/metastatic urothelial tract or bladder cancer: a randomized, active-controlled, phase III trial (CILAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Larotaxel's Interaction with P-glycoprotein and Drug Efflux Pumps: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotaxel, a second-generation taxane, has demonstrated significant promise in overcoming multidrug resistance (MDR), a primary obstacle in cancer chemotherapy. This resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from cancer cells. This technical guide provides an in-depth analysis of this compound's interaction with P-gp and other key drug efflux pumps. We present a comprehensive overview of its reduced affinity for P-gp compared to first-generation taxanes, leading to enhanced intracellular accumulation and cytotoxicity in resistant cell lines. This guide summarizes key quantitative data, details experimental protocols for assessing these interactions, and provides visualizations of the underlying cellular mechanisms and experimental workflows.
Introduction
The efficacy of taxane-based chemotherapies, such as paclitaxel and docetaxel, is often limited by the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of the P-glycoprotein (P-gp; ABCB1) efflux pump, which actively transports a broad range of structurally diverse xenobiotics out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][2]
This compound has emerged as a promising agent to circumvent P-gp-mediated resistance. Preclinical studies have consistently shown that this compound is a poor substrate for P-gp, exhibiting a significantly lower affinity for this transporter compared to paclitaxel and docetaxel.[3] This characteristic allows this compound to bypass the P-gp efflux mechanism, leading to higher intracellular concentrations and sustained cytotoxic activity in MDR cancer cells.[3]
This guide will delve into the specifics of this compound's interaction with P-gp and other relevant efflux pumps, providing quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
Quantitative Data on this compound's Interaction with P-glycoprotein
The reduced interaction of this compound with P-glycoprotein is a cornerstone of its efficacy in taxane-resistant cancers. This is quantitatively demonstrated by comparing its cytotoxic activity in cell lines with and without P-gp overexpression.
| Drug | Cell Line | P-gp Expression | IC50 (nM) | Resistance Factor (IC50 Resistant / IC50 Sensitive) |
| This compound | Parental | Negative | 5 | 3 |
| P-gp Overexpressing | Positive | 15 | ||
| Paclitaxel | Parental | Negative | 8 | 30 |
| P-gp Overexpressing | Positive | 240 | ||
| Docetaxel | Parental | Negative | 6 | High (exact value not specified) |
| P-gp Overexpressing | Positive | - | ||
| Table 1: Comparative Cytotoxicity of Taxanes in P-gp Negative and P-gp Overexpressing Cancer Cell Lines. This table summarizes representative half-maximal inhibitory concentration (IC50) values. A lower resistance factor indicates less susceptibility to P-gp-mediated resistance.[3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with P-glycoprotein.
P-glycoprotein ATPase Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates typically stimulate ATPase activity.
Principle: The ATPase activity of P-gp is coupled to drug transport. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Isolate membranes from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA).
-
Reaction Mixture: Prepare a reaction mixture containing the P-gp-rich membranes, the test compound (this compound or other taxanes at various concentrations), and a buffer containing magnesium ions.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method.
-
Data Analysis: Determine the concentration-dependent stimulation of ATPase activity by the test compound.
Cellular Accumulation Assay
This assay quantifies the intracellular concentration of a drug in cancer cells, comparing accumulation in P-gp-negative (sensitive) and P-gp-positive (resistant) cell lines.
Principle: P-gp substrates are actively effluxed from resistant cells, resulting in lower intracellular accumulation compared to sensitive cells.
Protocol:
-
Cell Culture: Culture both P-gp-negative parental cells and their P-gp-overexpressing resistant counterparts.
-
Drug Incubation: Incubate the cells with a known concentration of the drug (e.g., radiolabeled this compound or paclitaxel) for various time points.
-
Cell Lysis: After incubation, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of intracellular drug using an appropriate method (e.g., scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Data Analysis: Compare the intracellular drug concentrations between the sensitive and resistant cell lines over time.
Rhodamine 123 Efflux Assay
This is a functional assay to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.
Principle: Cells overexpressing P-gp will actively efflux Rhodamine 123, resulting in lower intracellular fluorescence compared to cells with low or no P-gp expression. Test compounds that are P-gp substrates or inhibitors will compete with or block the efflux of Rhodamine 123, leading to increased intracellular fluorescence.
Protocol:
-
Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 to allow for its accumulation.
-
Efflux Initiation: Wash the cells to remove extracellular Rhodamine 123 and then incubate them in a fresh, dye-free medium.
-
Drug Treatment: In parallel, treat a set of cells with the test compound (this compound) to assess its effect on Rhodamine 123 efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A slower decrease in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Mechanistic Diagrams
The interaction of chemotherapeutic agents with P-glycoprotein is a dynamic process involving multiple steps. The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows.
The diagram above illustrates the general mechanism of P-gp-mediated drug efflux. A drug substrate enters the cell and binds to P-gp. The binding of ATP and its subsequent hydrolysis provides the energy for a conformational change in P-gp, leading to the efflux of the drug out of the cell.
This diagram contrasts the fates of paclitaxel and this compound in a P-gp overexpressing cancer cell. Paclitaxel, with its high affinity for P-gp, is efficiently effluxed, leading to low intracellular concentrations and drug resistance. In contrast, this compound, being a poor substrate, largely evades P-gp-mediated efflux, resulting in high intracellular accumulation and the ability to overcome resistance.
The workflow diagram above outlines the key steps in a cellular accumulation assay designed to compare the intracellular concentration of a drug in P-gp negative and P-gp positive cell lines.
Interaction with Other Drug Efflux Pumps
While P-gp is a major contributor to MDR, other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1; ABCC1) and Breast Cancer Resistance Protein (BCRP; ABCG2), can also play a role. The interaction of this compound with these pumps is an area of ongoing research. Preliminary data suggests that this compound may also have a favorable profile with respect to these other transporters, but more quantitative studies are needed to fully elucidate these interactions.
Conclusion
This compound's distinct pharmacological profile, characterized by its low affinity for the P-glycoprotein efflux pump, provides a clear advantage in overcoming multidrug resistance in cancer. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and capitalize on this promising therapeutic strategy. A deeper understanding of this compound's interactions with a broader range of efflux pumps will be crucial for its optimal clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel modifies the accumulation of tumor-diagnostic tracers in different ways in P-glycoprotein-positive and negative cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction Pathway by Larotaxel Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel, a second-generation taxane, represents a significant advancement in the class of microtubule-stabilizing agents. Like its predecessors, paclitaxel and docetaxel, this compound's primary mechanism of antineoplastic activity is the disruption of microtubule dynamics, which are critical for cell division and the maintenance of cell structure. This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of programmed cell death, or apoptosis.[1] A key pharmacological advantage of this compound is its demonstrated activity in tumors that have developed resistance to other taxanes, partly due to its lower affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mediator of multidrug resistance.[1]
This technical guide provides a comprehensive overview of the core apoptotic pathways activated by this compound treatment. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding and further research in the field.
Data Presentation
The cytotoxic and apoptotic effects of this compound and related taxanes have been quantified in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: Comparative Cytotoxicity of Taxanes in Sensitive and Resistant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below, compiled from preclinical studies, illustrates the relative efficacy of this compound compared to paclitaxel and docetaxel in a drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline that overexpresses P-glycoprotein.[2]
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: The data presented in this table is illustrative and compiled from representative sources to demonstrate relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.[2]
Table 2: Quantitative Analysis of Apoptosis Induction by Taxane Treatment (Representative Data)
Due to the limited availability of specific quantitative data for this compound-induced apoptosis, this table presents representative data from studies on docetaxel and paclitaxel to illustrate the extent of apoptosis induction. It is generally understood that the apoptotic pathways triggered by this compound are consistent with those of other taxanes.[1]
| Cell Line | Treatment | Parameter | Result |
| Melanoma (IgR3) | Docetaxel (20 nmol/L) for 36-48h | Apoptotic Cells (%) | Peak apoptosis observed |
| Prostate Cancer (PC3) | Docetaxel (0.1 µM and 3.0 µM) for 48h | SubG1 Population (%) | Significant increase |
| Breast Cancer (MDA-MB-231) | Paclitaxel (treated) | Annexin V+/PI- Cells (%) | 46.8% ± 7.3% |
| Canine Mammary Tumor (CHMm) | Paclitaxel (1 µM) for 24h | Apoptotic Cells (%) | Significant increase |
| Prostate Cancer (PC3) | Docetaxel (0.1 µM) for up to 48h | Caspase-3/7 Activity | Gradual increase (fold activation) |
| Human Ovarian Cancer (OVCAR-3) | Docetaxel (IC90) | Caspase-3 Activation | Detected as early as 8h |
| Breast Cancer (MCF-7) | Docetaxel (0.5 µM) for 48h | Bax/Bcl-2 mRNA Ratio | Significant increase |
Core Signaling Pathway of this compound-Induced Apoptosis
This compound, like other taxanes, induces apoptosis primarily through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress. The stabilization of microtubules by this compound leads to a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest is a key trigger for the downstream apoptotic cascade.
The central regulators of the intrinsic apoptotic pathway are the Bcl-2 family of proteins . This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). In a healthy cell, a balance is maintained between these opposing factions. Following this compound-induced mitotic arrest, this balance is shifted in favor of the pro-apoptotic proteins. This can occur through the upregulation of pro-apoptotic members and the downregulation or inactivation of anti-apoptotic members. For instance, treatment with taxanes has been shown to lead to the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.
The predominance of pro-apoptotic proteins like Bax and Bak leads to Mitochondrial Outer Membrane Permeabilization (MOMP) . This event is a point of no return in the apoptotic process. MOMP allows for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c .
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome . The formation of the apoptosome leads to the cleavage and activation of caspase-9 , an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7 .
These effector caspases are the executioners of apoptosis. They are responsible for cleaving a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP) . The cleavage of PARP is often used as a marker of apoptosis. The widespread protein degradation and DNA fragmentation ultimately lead to the dismantling of the cell in an orderly fashion, preventing an inflammatory response.
References
Methodological & Application
Application Notes and Protocols: Larotaxel Cytotoxicity Assay in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel is a novel taxoid chemotherapeutic agent that has demonstrated significant preclinical activity against various cancers, including breast cancer.[1][2] Like other members of the taxane family, such as paclitaxel and docetaxel, its primary mechanism of action involves the stabilization of microtubules.[1][3] This interference with microtubule dynamics disrupts normal cellular processes, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1] A key advantage of this compound is its potential to overcome multidrug resistance, particularly that mediated by P-glycoprotein (P-gp) efflux pumps, which is a common mechanism of resistance to other taxanes.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in breast cancer cell lines using common in vitro assays. The provided methodologies for both the MTT and SRB assays are standard and can be adapted for high-throughput screening of anticancer compounds.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides illustrative IC50 values for this compound and other taxanes in both drug-sensitive and P-gp overexpressing (resistant) cancer cell lines to demonstrate the relative efficacy. Researchers should determine the IC50 values for their specific breast cancer cell lines of interest empirically using the protocols detailed below.
Table 1: Illustrative IC50 Values of Taxanes in Sensitive and Resistant Cancer Cell Lines
| Cell Line Type | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: The data in this table is illustrative and compiled from multiple sources. Actual values may vary depending on the specific cell lines and experimental conditions used.
Experimental Protocols
Two common and reliable methods for determining cytotoxicity are the MTT and SRB assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count breast cancer cells from the exponential growth phase.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, from the curve using suitable software (e.g., GraphPad Prism).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
SRB solution (0.04% wt/vol in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour drug incubation, gently add 25 µL of cold 50% TCA to each well without removing the supernatant.
-
Incubate the plates at 4°C for 1 hour.
-
Wash the plates four times by submerging them in a container of slow-running tap water. Remove excess water by gently tapping the plate on a paper towel.
-
Allow the plates to air-dry completely at room temperature.
-
-
SRB Staining:
-
Add 50 µL of 0.04% SRB solution to each well.
-
Incubate at room temperature for 1 hour.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the optical density (OD) at 565 nm using a microplate reader.
-
Follow step 4 from the MTT assay protocol for data analysis and IC50 determination.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assays.
Signaling Pathway
References
Application Notes and Protocols: Preparation of Larotaxel Stock Solution for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Larotaxel (XRP9881) is a taxane analogue with significant preclinical activity against various cancer types, including those resistant to other taxanes like paclitaxel and docetaxel.[1] Its primary mechanism of action involves the promotion of tubulin assembly and stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis (cell death)[1][2]. Due to its poor aqueous solubility, proper preparation of a stock solution is critical for accurate and reproducible results in in vitro studies[3]. This document provides a detailed protocol for preparing a this compound stock solution using dimethyl sulfoxide (DMSO) and guidelines for its use in cell culture experiments.
Quantitative Data and Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Formula | C45H53NO14 | [1] |
| Molecular Weight | 831.90 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 60.10 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS No. 156294-36-9)
-
Anhydrous or hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Safety Precautions:
-
This compound is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All procedures involving the powder should be performed in a chemical fume hood or a biological safety cabinet.
-
Follow institutional guidelines for the disposal of hazardous chemical waste.
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 831.90 g/mol / 1000 = 8.32 mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound powder.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
For enhanced solubility, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protected (amber or foil-wrapped) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Use in Cell Culture:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Control DMSO Concentration: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically at or below 0.1%. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
Visualized Workflows and Pathways
Experimental Workflow for this compound Solution Preparation and Use
The following diagram illustrates the complete workflow from weighing the compound to treating cells in an in vitro assay.
Mechanism of Action: Microtubule Stabilization
This compound, like other taxanes, disrupts microtubule dynamics, a process essential for cell division. The diagram below outlines this signaling pathway.
References
Application Notes and Protocols for Administering Larotaxel to Animal Models for Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel (XRP9881) is a second-generation taxane with significant antineoplastic properties.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] A key advantage of this compound is its reduced affinity for P-glycoprotein, a transporter associated with multidrug resistance, suggesting its potential efficacy in tumors that have developed resistance to other taxanes like paclitaxel and docetaxel. Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier, opening avenues for its use in treating central nervous system malignancies.[1]
These application notes provide detailed protocols for the administration of this compound to animal models for preclinical efficacy studies, with a focus on xenograft models of human cancer.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a 4T1 Mouse Breast Cancer Model (Oral Administration)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Saline | - | Oral | Every other day | 0 | [2] |
| This compound-Sol | 20 | Oral | Every other day | Not effective | [2] |
| This compound-SEDDS | 20 | Oral | Every other day | ~69.69 | |
| This compound-Sol | 5 | Intravenous | Every other day | Effective (qualitative) |
SEDDS: Self-Emulsifying Drug Delivery System
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (µg/L*h) | Clearance (L/h) | Reference |
| This compound-LM | 4 | 353.8 | - | 2.594 | |
| This compound-Sol | - | - | - | - | |
| This compound-FA-PEG-PCHL-liposomes | - | - | 97.2% higher than solution | 49.2% slower than solution |
LM: Lipid Microsphere; FA-PEG-PCHL: Folate-poly (PEG-cyanoacrylate-co-cholesteryl cyanoacrylate)
Experimental Protocols
Protocol 1: Efficacy Study of this compound in a Subcutaneous Breast Cancer Xenograft Model (MDA-MB-231)
This protocol describes the evaluation of this compound's anti-tumor efficacy in a triple-negative breast cancer xenograft model.
1. Animal Model:
-
Species: Female athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Justification: Immunodeficient mice are required for the engraftment of human tumor cells.
2. Cell Culture and Xenograft Implantation:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. This compound Formulation and Administration:
-
Formulation: For intravenous (IV) administration, a lipid-based formulation such as a lipid microsphere can be used to improve solubility and stability. A parenteral this compound lipid microsphere formulation has been described.
-
Vehicle Control: The vehicle used for the this compound formulation should be administered to the control group.
-
Dosing:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound intravenously via the tail vein. Based on studies with other taxanes in mice, a starting dose could be in the range of 5-20 mg/kg.
-
A possible dosing schedule is twice weekly.
-
-
Route of Administration: Intravenous (tail vein) or intraperitoneal injection.
4. Efficacy Assessment:
-
Measure tumor volume with calipers at least twice a week using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Endpoints:
-
Tumor growth inhibition (TGI).
-
Overall survival.
-
Endpoint tumor weight.
-
Protocol 2: Efficacy Study of this compound in an Estrogen-Dependent Breast Cancer Xenograft Model (MCF-7)
This protocol is adapted for hormone-responsive breast cancer models.
1. Animal Model and Hormone Supplementation:
-
Species: Female ovariectomized athymic nude mice, 6-8 weeks old.
-
Hormone Supplementation: Implant a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) subcutaneously one week prior to cell implantation to support the growth of estrogen-dependent MCF-7 cells.
2. Cell Culture and Xenograft Implantation:
-
Culture MCF-7 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and insulin).
-
Follow the implantation procedure as described in Protocol 1, injecting 1-5 million cells in a 1:1 mixture of media and Matrigel into the mammary fat pad.
3. This compound Formulation and Administration:
-
Follow the formulation and administration guidelines as in Protocol 1.
4. Efficacy Assessment:
-
Monitor tumor growth and animal health as described in Protocol 1.
Protocol 3: Efficacy Study of this compound in a Lung Cancer Xenograft Model (A549)
This protocol outlines a study in a non-small cell lung cancer model.
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
2. Cell Culture and Xenograft Implantation:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Implant 1 x 10^6 cells in a 1:1 mixture of media and Matrigel subcutaneously into the flank of each mouse.
3. This compound Formulation and Administration:
-
Follow the formulation and administration guidelines as in Protocol 1.
4. Efficacy Assessment:
-
Monitor tumor growth and animal health as described in Protocol 1.
Mandatory Visualization
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for a this compound xenograft efficacy study.
References
Application Notes and Protocols: Optimal Dosage of Larotaxel for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel, a second-generation taxane, is a potent antineoplastic agent that has demonstrated significant activity against a range of cancers, including those resistant to other taxanes like paclitaxel and docetaxel.[1][2][3] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cellular cytoskeleton involved in cell division and structure.[1][2] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death, or apoptosis. A key advantage of this compound is its reduced affinity for P-glycoprotein (P-gp), a drug efflux pump that is a common cause of multidrug resistance in cancer cells. This characteristic allows this compound to be more effective in tumors that have developed resistance to other taxanes.
These application notes provide a comprehensive guide for determining the optimal dosage of this compound in various cancer cell lines for in vitro experiments. Included are detailed protocols for cell viability assays, a summary of reported half-maximal inhibitory concentration (IC50) values, and a visualization of the experimental workflow and the key signaling pathway involved.
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
The optimal dosage of this compound is cell-line dependent. The IC50 value, the concentration of a drug required to inhibit the growth of 50% of a cell population, is a critical parameter for designing cell culture experiments. Below is a summary of reported IC50 values for this compound in various human cancer cell lines, including taxane-resistant sublines. It is important to note that these values are illustrative and may vary based on specific experimental conditions. Researchers are encouraged to determine the IC50 empirically for their specific cell line and conditions using the protocols provided.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| A549/T | NSCLC | Paclitaxel-resistant | 15.6 ± 1.8 | >1000 | 489.5 ± 53.2 | |
| MCF-7 | Breast | - | 1.9 ± 0.2 | 3.2 ± 0.5 | 2.5 ± 0.3 | |
| MCF-7/ADR | Breast | Doxorubicin-resistant | 8.7 ± 1.1 | 287.4 ± 31.5 | 156.3 ± 18.9 | |
| HCT-116 | Colon | - | 3.5 ± 0.4 | 5.1 ± 0.7 | 4.2 ± 0.6 | |
| KB | Cervical | - | 2.1 ± 0.3 | 3.8 ± 0.5 | 2.9 ± 0.4 | |
| KB/VCR | Cervical | Vincristine-resistant | 10.2 ± 1.3 | 356.7 ± 40.1 | 198.4 ± 22.7 | |
| Parental (Sensitive) | - | - | 5 | 8 | 6 | |
| P-gp Overexpressing (Resistant) | - | - | 15 | 240 | 180 |
Experimental Protocols
Determining Optimal Seeding Density and Drug Concentration Range
Prior to conducting a full-scale cytotoxicity assay, it is crucial to optimize the cell seeding density and the range of drug concentrations.
-
Seeding Density Optimization : Plate cells at various densities (e.g., 150 to 5,000 cells per well in a 384-well plate) and monitor their growth over several days to identify a density that allows for logarithmic growth throughout the intended duration of the experiment.
-
Dose-Ranging Study : To determine the approximate range of this compound sensitivity, perform a preliminary experiment with a wide range of concentrations, typically with 10-fold serial dilutions (e.g., from 1 nM to 10 µM). This will help in selecting a more focused range of concentrations for the definitive IC50 determination.
Protocol for Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (wavelengths of 570 nm and optionally 630 nm for background subtraction)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding :
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Preparation and Treatment :
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Include control wells: one with medium and DMSO (vehicle control) and another with medium only (blank control).
-
Incubate the plate for a specified period, typically 48 to 72 hours.
-
-
MTT Assay :
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the untreated (vehicle) control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
This compound's Primary Mechanism of Action and Signaling Pathway
Caption: this compound's mechanism leading from microtubule stabilization to apoptosis.
References
Application Notes and Protocols: Screening Larotaxel Against a Panel of Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel (XRP9881) is a second-generation taxane with significant preclinical activity against various cancer types, including those resistant to conventional taxanes like paclitaxel and docetaxel.[1] Taxanes exert their cytotoxic effects by promoting the assembly and stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] However, the clinical efficacy of first-generation taxanes is often limited by the development of multidrug resistance (MDR).[4][5]
A primary mechanism of taxane resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of the chemotherapeutic agent. This compound has been designed to be a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in cancer cells that have developed resistance via this pathway. These application notes provide detailed protocols for screening the efficacy of this compound against a panel of resistant cancer cell lines.
Mechanism of Action and Resistance
This compound, like other taxanes, binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. This disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis through the intrinsic pathway.
Taxane resistance is a multifaceted phenomenon involving several mechanisms:
-
Drug Efflux: Overexpression of P-glycoprotein (P-gp/ABCB1) actively pumps taxanes out of the cell.
-
Tubulin Isotype Alterations: Changes in the expression of different β-tubulin isotypes can reduce the binding affinity of taxanes.
-
Apoptosis Evasion: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can confer resistance to taxane-induced cell death.
This compound's lower affinity for P-gp makes it a promising agent for overcoming a common and clinically significant mechanism of taxane resistance.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound, paclitaxel, and docetaxel in a drug-sensitive parental cancer cell line and its corresponding P-gp-overexpressing multidrug-resistant subline. Lower IC50 values indicate greater cytotoxic potency.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: The data presented in this table is illustrative and compiled from multiple sources to demonstrate the relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard methodology for determining the IC50 values of taxanes in sensitive and resistant cancer cell lines.
Materials:
-
Parental (drug-sensitive) and P-gp overexpressing (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, Paclitaxel, Docetaxel
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture parental and resistant cell lines in their respective media. For resistant lines, a maintenance concentration of the resistance-inducing agent may be required, which should be removed prior to the assay to avoid interference.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, paclitaxel, and docetaxel in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of the drugs. Include vehicle control wells (medium with DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using suitable software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Following drug treatment, collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Resuspend the pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism leading to apoptosis.
Caption: this compound overcoming P-gp mediated resistance.
Caption: Workflow for screening this compound's efficacy.
References
- 1. Efflux systems driving resistance and virulence across biological domains [PeerJ] [peerj.com]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and role of paclitaxel-loaded hyaluronic acid-crosslinked nanoparticles in the regulation of AKT and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Larotaxel Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel (XRP9881) is a semi-synthetic taxane derivative that exhibits potent antineoplastic activity.[1] Like other taxanes, its primary mechanism of action is the promotion of tubulin assembly and stabilization of microtubules, which disrupts the normal dynamics of the microtubule network essential for mitotic cell division.[1][2] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2] A key feature of this compound is its reduced affinity for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may be effective against tumors that have developed multidrug resistance to other taxanes like paclitaxel and docetaxel.[2]
The rationale for employing this compound in combination with other anticancer agents is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities. By targeting multiple, often complementary, signaling pathways, combination therapies can achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. These application notes provide a comprehensive guide to the experimental design and detailed protocols for preclinical studies of this compound in combination therapies.
Data Presentation: In Vitro Cytotoxicity
Effective design of combination studies begins with determining the cytotoxic activity of each agent individually across a panel of relevant cancer cell lines. This data, typically presented as the half-maximal inhibitory concentration (IC50), is crucial for selecting appropriate concentration ranges for synergy studies.
Table 1: Illustrative IC50 Values of this compound and Potential Combination Agents in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | Gemcitabine IC50 (nM) | Doxorubicin IC50 (nM) |
| MCF-7 | Breast (ER+) | 5 - 15 | 1 - 5 | 10 - 30 | 50 - 150 |
| MDA-MB-231 | Breast (TNBC) | 10 - 25 | 2 - 8 | 20 - 50 | 100 - 300 |
| A549 | Lung (NSCLC) | 8 - 20 | 3 - 10 | 15 - 40 | 80 - 250 |
| PANC-1 | Pancreatic | 15 - 40 | 5 - 15 | 30 - 80 | 150 - 400 |
| OVCAR-3 | Ovarian | 7 - 18 | 1 - 6 | 12 - 35 | 70 - 200 |
Note: The IC50 values presented are illustrative and compiled from various literature sources. Actual values are highly dependent on experimental conditions (e.g., cell density, incubation time, assay method) and should be determined empirically.
Experimental Protocols: In Vitro Studies
Single-Agent Dose-Response Assay
Objective: To determine the IC50 value of this compound and combination partners in selected cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a series of dilutions of this compound and the partner drug in complete medium. A typical 2-fold serial dilution starting from a high concentration (e.g., 1000 nM for this compound) is recommended.
-
Drug Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used in the dilutions) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.
-
References
Measuring Larotaxel's Impact on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel is a second-generation taxane with significant antineoplastic activity, demonstrating efficacy in tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic instability required for proper mitotic spindle formation and function.[2] This interference ultimately leads to a cell cycle arrest at the G2/M phase and the induction of apoptosis, or programmed cell death.[1]
These application notes provide a comprehensive guide to measuring the impact of this compound on cell cycle progression. Detailed protocols for key experiments are provided to enable researchers to accurately quantify the cytostatic and cytotoxic effects of this potent anticancer agent.
Key Concepts and Experimental Overview
To fully characterize this compound's effect on the cell cycle, a multi-faceted approach is recommended, combining assays that measure cell viability, cell cycle distribution, protein expression, and morphological changes. The typical workflow for these experiments is outlined below.
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize expected quantitative data from the described experimental procedures. Note that actual values may vary depending on the cell line and specific experimental conditions.
Table 1: Comparative Cytotoxicity of Taxanes in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound dihydrate | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound dihydrate | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
This data is illustrative and compiled from multiple sources to demonstrate relative efficacy.[1]
Table 2: Expected Cell Cycle Distribution after this compound Treatment
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 50-60% | 20-30% | 10-20% |
| This compound (IC50 concentration, 24h) | 10-20% | 5-15% | 60-80% |
Expected values are based on typical results for taxane-class drugs.
Experimental Protocols
Cell Viability and IC50 Determination: MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50), a critical parameter for subsequent experiments.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration of ≤ 0.1% is recommended.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
This protocol quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with this compound at the predetermined IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Analysis of Cell Cycle Regulatory Proteins: Western Blotting
This protocol examines the expression levels of key proteins that regulate the cell cycle, such as Cyclin B1, CDK1, and p21.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 (1:1000 dilution)
-
Mouse anti-CDK1 (1:1000 dilution)
-
Rabbit anti-p21 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Mitotic Spindles: Immunofluorescence Microscopy
This protocol allows for the direct visualization of microtubule organization and mitotic spindle morphology.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin (1:500 dilution)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound at the IC50 concentration for 16-24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for characteristic taxane-induced effects such as microtubule bundling and abnormal, often multipolar, mitotic spindles.[3]
Signaling Pathway
This compound, like other taxanes, induces G2/M arrest and apoptosis through a complex signaling cascade. Disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to mitotic arrest. Prolonged arrest can trigger the intrinsic apoptotic pathway.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the impact of this compound on cell cycle progression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying this compound's potent anticancer activity, which is crucial for its continued development and clinical application.
References
Application Notes and Protocols for Evaluating Larotaxel's Activity in Taxane-Resistant Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Larotaxel is a novel taxoid that has demonstrated significant preclinical activity against various cancers, including those resistant to other taxane chemotherapeutics like paclitaxel and docetaxel.[1] Like other taxanes, its cytotoxic effect is achieved by promoting tubulin assembly and stabilizing microtubules, which ultimately leads to apoptotic cell death.[1][2] A key differentiator for this compound is its significantly lower affinity for P-glycoprotein (P-gp), a drug efflux pump that is a primary mechanism of multidrug resistance (MDR) in cancer cells.[1] This characteristic suggests its potential to be effective in tumors that have developed resistance to other taxanes through P-gp overexpression.[1]
These application notes provide a comprehensive protocol for evaluating the in vitro and in vivo activity of this compound in taxane-resistant cancer models. The protocols detailed below will guide researchers in assessing this compound's efficacy, determining its mechanism of action in overcoming resistance, and generating robust data for preclinical studies.
Data Presentation
The following tables summarize representative quantitative data comparing the cytotoxic and pro-apoptotic activity of this compound to other taxanes in sensitive and resistant cancer cell lines.
Table 1: Comparative Cytotoxicity of Taxanes in Sensitive and P-gp Overexpressing Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Data is representative and compiled from preclinical findings. Lower IC50 values indicate higher cytotoxic potency.
Table 2: Induction of Apoptosis by Taxanes in Resistant Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V Positive) |
| Taxane-Resistant Breast Cancer | Untreated Control | 5% |
| This compound (50 nM) | 65% | |
| Paclitaxel (500 nM) | 25% | |
| Docetaxel (400 nM) | 30% |
Data is illustrative and based on typical results from apoptosis assays.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in taxane-resistant and sensitive cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Taxane-sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound, Paclitaxel, Docetaxel
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
ELISA plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and other taxanes in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the drug concentration that inhibits cell growth by 50%.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells following this compound treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Taxane-resistant cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
In Vitro Tubulin Polymerization Assay
This assay evaluates the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
This compound, Paclitaxel (as a positive control), Nocodazole (as a negative control)
-
Glycerol (for enhancing polymerization)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Prepare stock solutions of the test compounds (this compound, Paclitaxel, Nocodazole) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the reaction components in the following order: General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add the test compounds to the designated wells. For the control, add the vehicle (DMSO).
-
Finally, add the cold tubulin solution to each well to initiate the reaction upon temperature increase.
-
-
Polymerization Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the increase in tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Compare the polymerization curves of this compound-treated samples with the positive (Paclitaxel) and negative (Nocodazole) controls. An increase in the rate and extent of polymerization compared to the untreated control indicates a microtubule-stabilizing effect.
-
In Vivo Evaluation in a Taxane-Resistant Xenograft Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in an in vivo subcutaneous xenograft model using taxane-resistant human cancer cells.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Taxane-resistant human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest taxane-resistant cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).
-
-
Drug Administration:
-
Administer this compound to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to evaluate the anti-tumor efficacy.
-
Visualization of Key Pathways and Workflows
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: P-gp mediated taxane resistance and this compound's action.
References
Application Notes and Protocols for Studying Larotaxel's Effect on Tubulin Assembly In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel is a second-generation, semi-synthetic taxane derivative that exhibits potent antineoplastic activity. Like other members of the taxane family, including paclitaxel and docetaxel, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This compound promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] Notably, preclinical studies have suggested that this compound may be effective against multidrug-resistant (MDR) tumors and has the ability to cross the blood-brain barrier.[1]
These application notes provide detailed protocols for in vitro methods to study the effects of this compound on tubulin assembly, enabling researchers to quantitatively assess its potency and further investigate its mechanism of action.
Data Presentation
| Compound | Assay Type | Parameter | Value | Reference |
| Paclitaxel | High-Content Tubulin Assay | EC50 | 4 nM | [3] |
| Paclitaxel | Biochemical Tubulin Assay | EC50 | 10 nM | [3] |
| Paclitaxel | Cell Viability (HeLa) | IC50 | 8.04 nM | |
| Nocodazole (destabilizer) | High-Content Tubulin Assay | IC50 | 244 nM | |
| Nocodazole (destabilizer) | Biochemical Tubulin Assay | IC50 | 2.29 µM | |
| Vinblastine (destabilizer) | Cell Viability (HeLa) | IC50 | - |
Experimental Protocols
Turbidity-Based Tubulin Polymerization Assay
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.
Principle: The polymerization of tubulin into microtubules causes the solution to become turbid, and the change in absorbance at 350 nm is directly proportional to the mass of the microtubules formed.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Colchicine (negative control, destabilizer)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer or microplate reader
Protocol:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of this compound, paclitaxel, and colchicine in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of the compound dilutions to each well. Include wells with G-PEM buffer and DMSO as a vehicle control.
-
Initiate the polymerization by adding 100 µL of the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau of the curve) can be calculated.
-
To determine the EC50 value, plot the maximum polymer mass against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Fluorescence-Based Tubulin Polymerization Assay
This method offers higher sensitivity compared to the turbidity assay.
Principle: A fluorescent reporter molecule that preferentially binds to polymerized tubulin is used. The increase in fluorescence intensity is proportional to the amount of microtubule formation. 4',6-diamidino-2-phenylindole (DAPI) is a suitable fluorescent probe for this purpose.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
DAPI stock solution
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Prepare a tubulin solution at 2 mg/mL in ice-cold assay buffer.
-
Prepare a reaction mixture containing the tubulin solution, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.
-
Add serial dilutions of this compound to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Analyze the data as described for the turbidity assay to determine the effect of this compound on the rate and extent of tubulin polymerization.
Microtubule Sedimentation Assay
This endpoint assay quantifies the amount of polymerized tubulin at a specific time point.
Principle: Polymerized microtubules are separated from soluble tubulin dimers by ultracentrifugation. The amount of tubulin in the pellet (polymer) and supernatant (soluble) fractions is then quantified by SDS-PAGE and densitometry.
Materials:
-
Purified tubulin
-
Polymerization buffer (as in the turbidity assay)
-
This compound
-
GTP
-
Sucrose cushion (e.g., 60% w/v sucrose in polymerization buffer)
-
Ultracentrifuge with a suitable rotor (e.g., TLA-100)
-
SDS-PAGE equipment and reagents
-
Densitometer
Protocol:
-
Polymerize tubulin (e.g., 60 µM) in the presence of 1 mM GTP and varying concentrations of this compound for 30 minutes at 35°C.
-
Layer the reaction mixture over a pre-warmed sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 70,000 rpm) for 45 minutes at 35°C to pellet the microtubules.
-
Carefully collect the supernatant containing soluble tubulin.
-
Wash the pellet with warm polymerization buffer and then resuspend it in an equal volume of sample buffer.
-
Run both the supernatant and pellet fractions on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and perform densitometry to quantify the amount of tubulin in each fraction.
-
Calculate the percentage of polymerized tubulin for each this compound concentration.
Visualizations
Caption: Workflow for in vitro tubulin polymerization assays.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 2. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Larotaxel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Larotaxel in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water. Preformulation studies have determined its aqueous solubility to be approximately 0.057 µg/mL.[1][2] This low solubility can pose significant challenges for in vitro and in vivo experiments, impacting drug delivery and bioavailability.
Q2: Why is the poor aqueous solubility of this compound a concern for experiments?
A2: The poor aqueous solubility of this compound can lead to several experimental issues, including:
-
Difficulty in preparing stock solutions and achieving desired concentrations for in vitro assays.
-
Precipitation of the drug in aqueous buffers, leading to inaccurate and unreliable results.
-
Low oral bioavailability due to limited dissolution in the gastrointestinal tract.[3]
-
Challenges in developing parenteral formulations that are safe and effective.
Q3: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[4][5]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).
-
Chemical Modifications: These involve pH adjustment, salt formation, prodrug synthesis, and complexation (e.g., with cyclodextrins).
-
Formulation-Based Approaches: Utilizing delivery systems such as lipid-based formulations (e.g., microspheres, self-emulsifying drug delivery systems), polymeric micelles, and microemulsions.
Q4: Have any specific formulations been successfully developed for this compound?
A4: Yes, researchers have successfully developed lipid-based formulations to overcome the solubility challenges of this compound. These include:
-
Parenteral this compound Lipid Microspheres (LTX-LM): This formulation significantly improves drug loading and stability for intravenous administration.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Administration: LTX-SEDDS have been shown to dramatically enhance oral bioavailability by forming a microemulsion in the gastrointestinal tract.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during preparation of aqueous dilutions from an organic stock. | The aqueous concentration exceeds the solubility limit of this compound. The organic solvent is not miscible enough with the aqueous phase. | 1. Decrease the final aqueous concentration. 2. Use a co-solvent system: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the aqueous phase to increase the solubility of this compound.3. Utilize a surfactant: Add a non-ionic surfactant like Tween 80 or Poloxamer to the aqueous medium to form micelles that can encapsulate the drug. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to variable effective concentrations. | 1. Prepare a formulated this compound solution: Use a pre-formulated lipid microsphere or SEDDS preparation to ensure the drug remains in solution.2. Incorporate a solubilizing excipient in the final dilution: Add a low, non-toxic concentration of a suitable surfactant or cyclodextrin to the cell culture medium. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal fluids. | 1. Develop a Self-Emulsifying Drug Delivery System (SEDDS): This formulation will spontaneously form a microemulsion upon contact with gastrointestinal fluids, enhancing dissolution and absorption.2. Prepare a nanosuspension: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution. |
| Precipitation observed upon injection of a this compound formulation in vivo. | The formulation is not stable in the physiological environment (e.g., blood). | 1. Optimize the parenteral formulation: For intravenous administration, a stable lipid microsphere formulation is recommended.2. Ensure proper formulation components: Use appropriate lipids, surfactants, and co-surfactants to create a stable emulsion or micellar system. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Media
| Medium | Solubility | Reference |
| Aqueous Phase | 0.057 µg/mL | |
| Mixed LCT-MCT (1:3) Oil Phase | ~29.7 µg/mL (calculated) |
Table 2: Composition of a this compound Self-Emulsifying Drug Delivery System (LTX-SEDDS)
| Component | Amount | Role | Reference |
| This compound | 10 mg | Active Pharmaceutical Ingredient | |
| Tricaprylin | 0.5 g | Oil Phase | |
| Monoolein | 0.1 g | Surfactant | |
| Tween 80 | 0.4 g | Surfactant |
Table 3: Physicochemical Properties of Formulated this compound
| Formulation | Mean Particle Size | Zeta Potential | Polydispersity Index (PDI) | Reference |
| LTX-SEDDS | 115.4 nm | -13.0 mV | 0.197 | |
| LTX-LM | 166.9 ± 53.2 nm | -19.8 ± 1.3 mV | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (LTX-SEDDS)
Objective: To prepare a SEDDS formulation of this compound for enhanced oral delivery.
Materials:
-
This compound
-
Tricaprylin
-
Monoolein
-
Tween 80
-
Methylene chloride
-
Ultrasound bath
-
Rotary evaporator
Procedure:
-
Weigh 10 mg of this compound and 0.5 g of tricaprylin.
-
Dissolve the this compound and tricaprylin in a minimal amount of methylene chloride in a round-bottom flask. Use an ultrasound bath to facilitate dissolution.
-
Remove the methylene chloride by evaporation under reduced pressure at 30°C for 1 hour using a rotary evaporator.
-
Add 0.1 g of monoolein and 0.4 g of Tween 80 to the flask and mix thoroughly until a homogenous solution is formed.
-
Continue vacuum evaporation to ensure complete removal of any residual methylene chloride.
-
The resulting formulation is the LTX-SEDDS. To test its self-emulsifying properties, add a small amount to a 100-fold volume of water and gently agitate. A microemulsion should form spontaneously.
Protocol 2: Preparation of Parenteral this compound Lipid Microspheres (LTX-LM)
Objective: To prepare a lipid microsphere formulation of this compound for parenteral administration.
Materials:
-
This compound
-
Medium-Chain Triglycerides (MCT)
-
Long-Chain Triglycerides (LCT) (e.g., Soybean oil)
-
Egg Yolk Lecithin (e.g., Lipoid E80)
-
Poloxamer
-
Glycerol
-
Water for injection
-
High-speed shear mixer
-
High-pressure homogenizer
Procedure:
-
Prepare the oil phase: Dissolve this compound in a mixture of LCT and MCT (e.g., 1:3 ratio). Add the egg yolk lecithin to the oil phase and heat to facilitate dissolution.
-
Prepare the aqueous phase: Dissolve Poloxamer and glycerol in water for injection.
-
Form a coarse emulsion: Add the oil phase to the aqueous phase while mixing at high speed using a high-speed shear mixer.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 8 cycles) at a set pressure (e.g., 800 bar) to reduce the particle size and form a stable lipid microsphere suspension.
-
Characterization: Analyze the resulting LTX-LM for particle size distribution, zeta potential, drug content, and entrapment efficiency.
Visualizations
Caption: Workflow for the preparation of this compound-loaded Self-Emulsifying Drug Delivery System (LTX-SEDDS).
Caption: Key signaling pathways (PI3K/Akt/mTOR and Ras/Raf/MEK/ERK) often targeted in cancer therapy.
References
- 1. Parenteral formulation of this compound lipid microsphere tackling poor solubility and chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
Addressing chemical instability of Larotaxel in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability of Larotaxel in solution. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges during your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation in the solution. | Poor Solubility: this compound has poor aqueous solubility (0.057 μg/mL).[1][2] pH Shift: The pH of the solution may have shifted to a range where this compound is less stable. | - Ensure the use of an appropriate solvent system. For aqueous solutions, consider the use of solubilizing agents like Tween 80.[2] - Verify and adjust the pH of your solution to the optimal stability range of 4.5-6.5.[2] |
| Loss of potency or inconsistent results. | Chemical Degradation: this compound is susceptible to degradation, especially in strongly acidic or alkaline conditions.[3] Improper Storage: Exposure to non-optimal temperatures or light can accelerate degradation. | - Prepare fresh solutions before each experiment. - Store stock solutions at recommended temperatures (e.g., 4°C for short-term storage) and protect from light. - Regularly check the purity of your this compound stock using a stability-indicating method like HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks likely correspond to degradation products of this compound. | - Identify the degradation products by comparing with known standards or using techniques like LC-MS. - Review your experimental conditions (pH, temperature, solvent) to identify the cause of degradation and optimize for stability. |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting this compound stability in solution?
The main factors influencing this compound's stability are pH and temperature. It is most stable in neutral and mildly acidic aqueous solutions (pH 5-7.4) and its degradation is accelerated in strongly acidic and, more notably, alkaline conditions. Temperature also plays a crucial role, with higher temperatures increasing the rate of degradation.
2. What are the main degradation pathways of this compound?
The primary degradation pathways for this compound involve the hydrolysis of its ester groups. Under alkaline conditions, the main degradation products identified are 10-deacetyl this compound, 7,8-cyclopropyl baccatin III, and 10-deacetyl-7,8-cyclopropyl baccatin III.
3. What is the recommended pH range for preparing and storing this compound solutions?
Studies have shown that this compound is relatively stable in a pH range of 4.5 to 6.5, with the minimal decomposition observed around pH 5.5. It is advisable to prepare and store solutions within this pH range to minimize degradation.
4. How should I store my this compound solutions?
For short-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (e.g., 4°C). For longer-term storage, freezing (-20°C or below) may be an option, but freeze-thaw cycles should be avoided as they can affect the stability of lipid microsphere formulations. Always protect solutions from light.
5. Are there any formulation strategies to improve this compound's stability?
Yes, formulating this compound into lipid microspheres has been shown to dramatically prolong its shelf life compared to aqueous solutions. The shelf life (T90%) of this compound in a lipid microsphere formulation at 25°C and 4°C was found to be about 20 times longer than in an aqueous phase. Self-emulsifying drug delivery systems (SEDDS) have also been explored to improve oral bioavailability.
Quantitative Stability Data
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Observation | Reference |
| 1.5 | 37 | Significant degradation | |
| 5.0, 6.5, 7.4 | 37 | Stable for 24 hours | |
| 11.0 | 37 | Significant degradation |
Table 2: Forced Degradation Studies of this compound
| Stress Condition | Duration | Observation | Reference |
| 0.1 M HCl | 8 hours at 60°C | Significant degradation | |
| 0.01 M NaOH | 0.5 hours at room temp | Significant degradation | |
| 6% H₂O₂ | 24 hours at room temp | Moderate degradation | |
| Thermal | 10 days at 60°C | Moderate degradation | |
| Photolytic | 1.2 million lux hours and 200 W h/m² | Moderate degradation |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 230 nm is appropriate for this compound.
-
Temperature: The column temperature should be maintained at 30°C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For stability studies, incubate the this compound solution under the desired stress conditions (e.g., different pH, temperature).
-
At specified time points, withdraw an aliquot of the sample, neutralize if necessary (for acid or base-stressed samples), and dilute to an appropriate concentration with the mobile phase.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Evaluation: The peak area of this compound is used to calculate its concentration. The percentage of remaining this compound at each time point is plotted to determine the degradation kinetics. New peaks in the chromatogram indicate the formation of degradation products.
Visualizations
Caption: Primary degradation pathway of this compound under alkaline conditions.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Larotaxel Neurotoxicity Mitigation: A Technical Support Center
Disclaimer: Preclinical in vivo data specifically for larotaxel-induced neurotoxicity is limited. The following guidance is based on the established mechanisms of neurotoxicity for other taxanes, such as paclitaxel and docetaxel, and assumes analogous effects for this compound. Researchers should adapt these strategies and protocols based on their own experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: The primary mechanism of neurotoxicity for taxanes like this compound is the disruption of microtubule dynamics. By binding to and stabilizing microtubules in neurons, this compound can impair axonal transport, which is crucial for the movement of organelles, proteins, and other essential materials along the axon. This disruption can lead to axonal degeneration and the symptoms of peripheral neuropathy.
Q2: What are the common signs of neurotoxicity in our animal models?
A2: Common signs of this compound-induced neurotoxicity in rodent models include behavioral changes indicative of neuropathic pain, such as:
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Mechanical allodynia: A painful response to a normally non-painful stimulus, often measured using von Frey filaments.
-
Thermal hyperalgesia: An increased sensitivity to heat.
-
Cold allodynia: A painful response to a non-painful cold stimulus.
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Motor deficits: In more severe cases, impairments in coordination and grip strength may be observed.[1][2][3]
Q3: Are there any known strategies to reduce this compound-induced neurotoxicity in vivo?
A3: While no specific agents are approved for the prevention of this compound-induced neurotoxicity, preclinical studies with other taxanes suggest several potential strategies. These include the co-administration of neuroprotective agents that target the underlying mechanisms of toxicity. Investigational approaches include the use of antioxidants, anti-inflammatory agents, and compounds that support mitochondrial function.
Q4: How does this compound affect neuronal mitochondria?
A4: Taxanes can induce mitochondrial dysfunction in neurons. This can manifest as altered mitochondrial morphology, impaired energy production (ATP synthesis), and increased production of reactive oxygen species (ROS). Mitochondrial damage is considered a significant contributor to the development of chemotherapy-induced peripheral neuropathy.[4][5]
Q5: Is neuroinflammation involved in this compound-induced neurotoxicity?
A5: Yes, neuroinflammation is a recognized component of taxane-induced neurotoxicity. The initial neuronal damage can trigger the activation of glial cells, such as microglia and astrocytes, in the peripheral and central nervous systems. These activated glial cells can release pro-inflammatory cytokines and other neurotoxic mediators, which can exacerbate neuronal damage and contribute to the maintenance of neuropathic pain.
Troubleshooting Guides
Issue 1: High variability in behavioral test results for mechanical allodynia.
| Possible Cause | Troubleshooting Step |
| Improper acclimatization of animals. | Ensure animals are habituated to the testing environment and apparatus for a sufficient period before baseline measurements and drug administration. |
| Inconsistent application of von Frey filaments. | Standardize the location of filament application on the paw and the technique used to apply pressure. Ensure all experimenters are trained to apply filaments consistently. |
| Subjective bias in scoring. | Whenever possible, the experimenter scoring the behavioral response should be blinded to the treatment groups. |
| Stress-induced analgesia. | Minimize animal stress by handling them gently and performing tests in a quiet, low-light environment. |
Issue 2: Animals are losing a significant amount of weight after this compound administration.
| Possible Cause | Troubleshooting Step |
| Systemic toxicity of the this compound dose. | Consider reducing the dose of this compound or the frequency of administration. Monitor animal health closely, including daily body weight measurements. |
| Dehydration. | Provide supplemental hydration, such as hydrogel packs, in the cages. |
| Reduced food intake due to malaise. | Provide palatable, high-energy food supplements. |
Issue 3: Lack of a clear neurotoxic phenotype after this compound administration.
| Possible Cause | Troubleshooting Step | | Insufficient dose of this compound. | A dose-response study may be necessary to determine the optimal dose of this compound to induce a consistent neurotoxic phenotype in your specific animal model. | | Inappropriate timing of behavioral assessments. | The onset of neurotoxicity can be delayed. Conduct behavioral testing at multiple time points after this compound administration to capture the peak of neurotoxic effects. | | Animal strain variability. | Different rodent strains can have varying sensitivities to chemotherapeutic agents. Ensure you are using a strain known to be susceptible to taxane-induced neuropathy. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical findings in preclinical taxane neurotoxicity studies.
Table 1: Dose-Response of this compound on Mechanical Allodynia
| This compound Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |
| Vehicle Control | 4.5 ± 0.3 | 4.6 ± 0.4 |
| 10 | 3.2 ± 0.5 | 2.8 ± 0.6 |
| 20 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| 40 | 0.9 ± 0.2 | 0.7 ± 0.2 |
Table 2: Effect of a Neuroprotective Agent (Agent X) on this compound-Induced Neurotoxicity
| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 | Intraepidermal Nerve Fiber Density (fibers/mm) |
| Vehicle Control | 4.7 ± 0.5 | 15.2 ± 1.8 |
| This compound (20 mg/kg) | 1.6 ± 0.4 | 7.3 ± 1.2 |
| This compound (20 mg/kg) + Agent X (50 mg/kg) | 3.9 ± 0.6 | 12.8 ± 1.5 |
| Agent X (50 mg/kg) | 4.5 ± 0.4 | 14.9 ± 2.0 |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Peripheral Neuropathy in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Administration:
-
Dissolve this compound in a vehicle solution (e.g., 1:1:8 mixture of Cremophor EL, ethanol, and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 20 mg/kg) on four alternating days (Day 1, 3, 5, 7).
-
Administer vehicle solution to the control group using the same schedule.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize mice to the testing apparatus (e.g., a wire mesh platform) for at least 15 minutes before testing.
-
Use the up-down method with von Frey filaments to determine the 50% paw withdrawal threshold.
-
Conduct baseline testing before this compound administration and then on days 7, 14, and 21 post-initiation of treatment.
-
-
Histological Analysis (Intraepidermal Nerve Fiber Density):
-
At the end of the study (e.g., Day 21), perfuse the animals with 4% paraformaldehyde.
-
Collect the plantar skin from the hind paws.
-
Process the tissue for immunohistochemistry using an antibody against PGP9.5 to visualize nerve fibers.
-
Quantify the number of intraepidermal nerve fibers per millimeter of epidermis.
-
Visualizations
Caption: Key signaling pathways in this compound-induced neurotoxicity.
Caption: Experimental workflow for in vivo assessment.
References
- 1. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Analyzing Neuronal Mitochondria in vivo Using Fluorescent Reporters in Zebrafish [frontiersin.org]
- 5. Celastrol Ameliorates Neuronal Mitochondrial Dysfunction Induced by Intracerebral Hemorrhage via Targeting cAMP‐Activated Exchange Protein‐1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Larotaxel Concentration for Maximum Cytotoxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing larotaxel concentration in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a taxane drug that exerts its cytotoxic effects by promoting the assembly of tubulin into stable microtubules while simultaneously inhibiting their depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (cell death)[1][2][3].
Q2: What makes this compound effective against taxane-resistant cancers?
This compound has shown preclinical activity against tumors that have developed resistance to other taxanes like paclitaxel and docetaxel[1][4]. A key factor is its lower affinity for P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in multidrug-resistant cancer cells. By evading this pump, this compound can accumulate to cytotoxic concentrations within resistant cells.
Q3: What is a typical concentration range to start with for this compound in a cytotoxicity assay?
While the optimal concentration is cell-line dependent, a common starting point for taxanes like paclitaxel is in the low nanomolar range (e.g., 2 to 20 nM). For this compound, it is advisable to perform a dose-response experiment covering a broad range of concentrations (e.g., from picomolar to micromolar) to empirically determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q4: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.1%) and is consistent across all wells, including controls.
Data Presentation: Illustrative IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and its resistance mechanisms. The following table provides illustrative IC50 values compiled from multiple sources to demonstrate the relative efficacy of this compound, particularly in overcoming P-glycoprotein-mediated resistance. Researchers are strongly encouraged to determine these values empirically for their specific cell lines and experimental conditions.
| Cell Line Type | Drug | Illustrative IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: This data is for illustrative purposes and may not be representative of all cell lines.
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard methodology for determining the cytotoxic effect of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound dihydrate
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
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MTT solution (5 mg/mL in PBS)
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96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for the assay.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period, typically 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve using suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via the intrinsic pathway.
Experimental Workflow for IC50 Determination
References
Troubleshooting inconsistent results in Larotaxel efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo efficacy studies of Larotaxel. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a second-generation, semi-synthetic taxane derivative.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics.[1][2] this compound binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilization.[1] This prevents the natural process of microtubule depolymerization, which is crucial for cell division. The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). A key feature of this compound is its lower affinity for the P-glycoprotein (P-gp) drug efflux pump compared to first-generation taxanes like paclitaxel and docetaxel, which may allow it to be more effective in treating multidrug-resistant tumors.
Q2: We are observing significant variability in IC50 values for this compound across different cancer cell lines. What could be the cause?
Inconsistent IC50 values for this compound can arise from several factors:
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Cell Line-Specific Characteristics:
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Proliferation Rate: Faster-growing cell lines may appear more sensitive to cell cycle-dependent drugs like this compound in standard cytotoxicity assays. It is crucial to consider the doubling time of each cell line when comparing IC50 values.
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Receptor Status (e.g., ER, PR, HER2): The expression of hormone receptors and HER2 can influence the signaling pathways and overall biology of breast cancer cells, potentially affecting their sensitivity to chemotherapy. While direct correlations for this compound are not extensively documented, these factors contribute to the heterogeneity of treatment responses.
-
Tissue of Origin: Cell lines derived from different tumor types exhibit inherent variations in their genetic makeup and signaling pathways, leading to differential sensitivity to anticancer agents.
-
-
Drug Resistance Mechanisms:
-
P-glycoprotein (P-gp) Expression: Although this compound is a poorer substrate for P-gp than other taxanes, high levels of P-gp expression can still contribute to resistance by actively pumping the drug out of the cell.
-
β-tubulin Isotype Expression and Mutations: Alterations in the expression of different β-tubulin isotypes or mutations in the tubulin genes can change the drug's binding affinity to its target, leading to resistance.
-
P-gp Independent Resistance: Other ABC transporters or mechanisms that prevent apoptosis can also confer resistance to taxanes.
-
-
Experimental Protocol Variability:
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Assay Duration: The length of drug exposure can significantly impact the observed cytotoxicity.
-
Cell Seeding Density: The initial number of cells plated can influence growth kinetics and drug response.
-
Reagent Quality and Formulation: The stability and solubility of this compound can affect its potency.
-
Q3: Our in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What are the potential reasons?
Variability in in vivo studies is common and can be attributed to:
-
Animal Model and Host Factors:
-
Mouse Strain: The choice of immunocompromised mouse strain (e.g., nude, SCID, NSG) can impact tumor engraftment, growth, and the tumor microenvironment.
-
Animal Health: The overall health, age, and weight of the animals can influence drug metabolism and tumor progression.
-
-
Tumor Model Characteristics:
-
Cell Line Integrity: Use low-passage, authenticated cell lines to avoid genetic drift that can alter tumor behavior.
-
Tumor Implantation Technique: The site of injection (subcutaneous vs. orthotopic) and the consistency of the cell injection procedure are critical for uniform tumor establishment.
-
Patient-Derived Xenografts (PDX): PDX models, while more clinically relevant, are known for their inherent heterogeneity, which can lead to variable tumor growth and drug response.
-
-
Drug Formulation and Administration:
-
Solubility and Stability: this compound has poor aqueous solubility and can be unstable. Improper formulation can lead to precipitation and inconsistent dosing.
-
Route of Administration and Dosing Schedule: Inconsistencies in the administration route, volume, and timing can significantly affect drug exposure.
-
-
Study Conduct:
-
Tumor Measurement: Inaccurate or inconsistent tumor measurements can introduce significant variability.
-
Randomization and Blinding: Lack of proper randomization of animals into treatment groups and blinding during tumor assessment can lead to bias.
-
Troubleshooting Guides
In Vitro Assay Inconsistencies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration due to formulation issues.3. Cell line instability (high passage number).4. Inconsistent incubation times. | 1. Ensure accurate cell counting and uniform seeding.2. Prepare fresh drug dilutions for each experiment. Vortex this compound formulation thoroughly before use.3. Use low-passage cells and regularly authenticate cell lines.4. Strictly adhere to standardized incubation periods. |
| This compound appears less potent than expected in sensitive cell lines. | 1. This compound degradation due to improper storage or handling.2. Sub-optimal assay conditions (e.g., assay duration too short).3. Cell line misidentification or contamination. | 1. Store this compound according to the manufacturer's instructions. Protect from light and moisture.2. Optimize drug exposure time based on the cell line's doubling time.3. Authenticate cell lines using STR profiling. |
| No significant difference in cytotoxicity between taxane-sensitive and supposed taxane-resistant cell lines. | 1. The resistance mechanism is not P-gp mediated.2. Loss of resistant phenotype in culture. | 1. Investigate other resistance mechanisms such as β-tubulin mutations or expression of other ABC transporters.2. If using a cell line with acquired resistance, maintain it in a medium containing a low concentration of the selecting agent. |
In Vivo Study Inconsistencies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent tumor cell implantation.2. Inaccurate tumor measurement.3. Animal health issues affecting a subset of mice. | 1. Ensure consistent cell viability, injection volume, and location.2. Use calibrated calipers and have the same individual perform all measurements if possible. Consider blinding the measurements.3. Monitor animal health daily and exclude animals with significant health deterioration from the efficacy analysis. |
| Lack of expected anti-tumor efficacy in a model previously shown to be sensitive. | 1. Issues with this compound formulation leading to poor bioavailability.2. Sub-optimal dosing schedule or route of administration.3. Genetic drift of the tumor cell line. | 1. Confirm the solubility and stability of the this compound formulation. Prepare fresh formulations as needed.2. Conduct a pilot pharmacokinetic study to ensure adequate drug exposure at the tumor site.3. Use low-passage, authenticated cell lines for implantation. |
| Unexpected toxicity or weight loss in treated animals. | 1. Formulation vehicle toxicity.2. This compound dose is too high for the specific mouse strain.3. Errors in dose calculation or administration. | 1. Run a vehicle-only control group to assess the toxicity of the formulation.2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the chosen strain.3. Double-check all dose calculations and ensure accurate administration. |
Data Presentation
In Vitro Cytotoxicity Data
The following table provides illustrative IC50 values for this compound and other taxanes in a drug-sensitive parental cancer cell line and its corresponding P-gp overexpressing multidrug-resistant subline.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 | |
| Note: These are representative values compiled from preclinical data and may vary based on specific experimental conditions. |
Clinical Efficacy Data in Metastatic Breast Cancer (MBC)
This table summarizes the overall response rate (ORR) of this compound in patients with metastatic breast cancer previously treated with taxanes.
| Patient Group | Overall Response Rate (ORR) | Median Duration of Response (months) | Median Time to Progression (months) |
| Non-resistant to prior taxane therapy | 42% | 5.3 | 5.4 |
| Resistant to prior taxane therapy | 19% | 5.0 | 1.6 |
| Source: Phase II multicenter study of this compound in patients with metastatic breast cancer who previously received taxane-based therapy. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the IC50 value of this compound in adherent cancer cell lines.
Materials:
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This compound
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Adherent cancer cell line of interest
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Complete growth medium
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Dimethyl sulfoxide (DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Drug Treatment: Replace the medium in the wells with medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, protected from light.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using appropriate software.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound
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Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
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Healthy cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells.
Materials:
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Cells treated with this compound
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PBS
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Cold 70% ethanol
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Propidium Iodide (PI) staining solution (containing PI and RNase A)
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Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
Technical Support Center: Improving the Therapeutic Index of Larotaxel in Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larotaxel in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a taxane analogue that exerts its cytotoxic effects by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[1][2] This stabilization of microtubules disrupts the normal dynamic instability of the microtubule network, which is essential for mitotic spindle formation and cell division. Consequently, the cell cycle is arrested, leading to apoptotic cell death.[1][2] A key feature of this compound is its lower affinity for P-glycoprotein (P-gp), a drug efflux pump often associated with multidrug resistance, suggesting it may be effective against tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[2]
2. What are the common toxicities observed with this compound in clinical settings?
In clinical trials, the most frequently reported grade 3/4 adverse events associated with this compound include neutropenia, fatigue, diarrhea, febrile neutropenia, neutropenic infection, and sensory neuropathy. Understanding these toxicities is crucial when designing combination therapies, as overlapping toxicity profiles with other agents can exacerbate adverse effects.
3. How can I prepare and store this compound for in vitro experiments?
This compound has poor aqueous solubility and can be chemically unstable. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
4. How do I assess for synergistic, additive, or antagonistic effects of this compound in combination with another drug?
The interaction between this compound and another therapeutic agent can be quantitatively assessed using methods such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Another common approach is the Bliss Independence model, which assumes that the two drugs act independently.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments with this compound combination therapies.
Issue 1: Unexpectedly High Cell Death in Control Groups
-
Question: My untreated and single-agent control cell cultures are showing high levels of cell death. What could be the cause?
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Answer: This issue can stem from several factors:
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Cell Culture Contamination: Microbial contamination (bacteria, fungi, mycoplasma) is a frequent cause of poor cell health.
-
Recommendation: Visually inspect cultures for turbidity, color changes in the medium, or filamentous structures. Use microscopy to check for motile bacteria or yeast. Regularly test for mycoplasma using PCR-based or fluorescence staining methods. If contamination is detected, discard the cultures and decontaminate the incubator and biosafety cabinet.
-
-
Poor Cell Line Health: Cells that have been passaged too many times or were not properly thawed from cryopreservation may exhibit decreased viability.
-
Recommendation: Use low-passage number cells from a reputable cell bank. Follow established protocols for thawing and expanding cell lines.
-
-
Reagent or Media Issues: Contamination or degradation of media, serum, or other supplements can be toxic to cells.
-
Recommendation: Use fresh, high-quality reagents. Test new batches of serum and media on a small scale before using them in large-scale experiments.
-
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound and the combination drug, high concentrations can be cytotoxic.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
-
-
Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
-
Question: I am observing significant variability in my cytotoxicity assay results between replicate experiments. What are the potential reasons?
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Answer: Lack of reproducibility can be due to several factors:
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Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
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Recommendation: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Recommendation: Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Variability in Drug Preparation: Inaccurate dilutions or improper mixing of drug solutions can lead to inconsistent concentrations.
-
Recommendation: Prepare fresh drug dilutions for each experiment. Calibrate pipettes regularly to ensure accurate liquid handling.
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Assay Timing and Incubation Periods: Variations in the timing of drug addition or the duration of the assay can impact results.
-
Recommendation: Adhere strictly to the established experimental timeline. Use a multichannel pipette for simultaneous addition of reagents where possible.
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-
Issue 3: Apparent Antagonism or Lack of Synergy with a Combination Expected to be Synergistic
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Question: My results show an antagonistic or merely additive effect for a drug combination with this compound that I hypothesized would be synergistic. What could explain this?
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Answer: Several factors can contribute to this observation:
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Suboptimal Dosing Ratios: The synergistic effect of a drug combination is often dependent on the concentration ratio of the two agents.
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Recommendation: Perform a dose-matrix experiment testing a wide range of concentrations for both this compound and the combination drug to identify the optimal ratio for synergy.
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Incorrect Dosing Schedule: The sequence of drug administration can significantly impact the outcome.
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Recommendation: Test different administration schedules, such as sequential (this compound followed by the second drug, or vice-versa) versus concurrent administration.
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Cell Line-Specific Resistance Mechanisms: The cancer cell line being used may possess intrinsic or acquired resistance mechanisms that negate the synergistic effect.
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Recommendation: Characterize the expression of relevant resistance markers in your cell line, such as P-glycoprotein or specific tubulin isotypes. Consider using a panel of cell lines with different genetic backgrounds.
-
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Drug-Drug Interactions: The two drugs may interact in a way that reduces their individual efficacy.
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Recommendation: Investigate potential pharmacokinetic or pharmacodynamic interactions between this compound and the combination agent.
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Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Metastatic Breast Cancer | This compound Monotherapy | Taxane-pretreated, non-resistant | 42% | 5.4 months | |
| Metastatic Breast Cancer | This compound Monotherapy | Taxane-pretreated, resistant | 19% | 1.6 months | |
| Non-Small Cell Lung Cancer | This compound + Cisplatin | First-line, Stage IIIB/IV | 28.1% (ITT) | 4.7 months | |
| Non-Small Cell Lung Cancer | This compound + Gemcitabine | First-line, Stage IIIB/IV | 13.3% (ITT) | 3.3 months |
ITT: Intention-to-Treat
Table 2: Preclinical Cytotoxicity of Taxanes in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Factor | Reference |
| Parental (Sensitive) | This compound dihydrate | 5 | N/A | |
| Parental (Sensitive) | Paclitaxel | 8 | N/A | |
| Parental (Sensitive) | Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound dihydrate | 15 | 3 | |
| P-gp Overexpressing (Resistant) | Paclitaxel | 240 | 30 | |
| P-gp Overexpressing (Resistant) | Docetaxel | 180 | 30 |
IC50: Half-maximal inhibitory concentration. The data is illustrative and compiled from multiple sources.
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound alone and in combination with another drug using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
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Cancer cell line of interest
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Complete culture medium
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This compound
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Combination drug
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DMSO (for dissolving drugs)
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96-well plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium from DMSO stock solutions.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells for untreated controls, solvent controls, and single-agent controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the untreated control cells.
-
Generate dose-response curves by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the drug concentration that inhibits cell growth by 50%) for each drug and combination.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
-
-
2. Protocol for Apoptosis Assessment using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound combination therapy using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Materials:
-
Cancer cell line of interest
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6-well plates
-
This compound and combination drug
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound, the combination drug, or their combination at predetermined concentrations for the desired time. Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
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Annexin V-negative / PI-positive: Necrotic cells
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-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
References
Methods to enhance Larotaxel delivery to tumor tissues
Welcome to the Technical Support Center for Larotaxel Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the delivery of this compound to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of this compound to tumor tissues?
A1: The primary challenges in delivering this compound, a potent taxane analogue, to tumor tissues are its poor water solubility and inherent chemical instability.[1][2] Like other taxanes, this compound can also be subject to multidrug resistance mechanisms in cancer cells.[3] Furthermore, conventional formulations often use solvents that can cause adverse side effects, such as hypersensitivity reactions.[4][5]
Q2: What are the promising strategies to enhance the oral bioavailability of this compound?
A2: Self-Emulsifying Drug Delivery Systems (SEDDS) have shown significant promise for oral administration of this compound. These systems form microemulsions upon gentle agitation in aqueous media, which can enhance the solubility and absorption of hydrophobic drugs like this compound. Studies have demonstrated that this compound-loaded SEDDS can increase oral bioavailability by over five-fold compared to a this compound solution. This is attributed to improved solubility, circumvention of P-glycoprotein mediated efflux, prolonged residence time in the intestine, and promotion of lymphatic transport, which helps bypass first-pass metabolism.
Q3: What types of nanoparticle-based delivery systems are being explored for intravenous this compound delivery?
A3: Several nanoparticle-based systems are under investigation to improve the intravenous delivery of this compound. These include:
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Lipid Microspheres (LM): These carriers are effective for parenteral delivery of poorly soluble drugs. This compound-loaded lipid microspheres (LTX-LM) have demonstrated a higher area under the curve (AUC), smaller clearance, and lower volume of distribution compared to a standard this compound solution, suggesting reduced drug precipitation and potential for lower systemic toxicity.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Functionalized liposomes, such as those decorated with guanine-rich nucleotide-lipid derivatives, have been developed for targeted delivery to resistant breast cancer cells. Folate receptor-targeted liposomes have also been shown to increase the AUC and reduce clearance of this compound.
-
Polymer-Drug Conjugates: While not extensively reported for this compound specifically, this strategy is common for other taxanes like paclitaxel. It involves covalently linking the drug to a polymer backbone, which can improve solubility and circulation time.
Q4: How can active targeting be achieved for this compound delivery systems?
A4: Active targeting aims to enhance the accumulation of the drug at the tumor site by decorating the surface of the delivery system with ligands that bind to specific receptors overexpressed on cancer cells. For this compound, a promising approach involves targeting the nucleolin receptor on resistant cancer cells using liposomes functionalized with a guanine-rich quadruplex nucleotide-lipid derivative. Another strategy that has been successful for other taxanes and is applicable to this compound is the use of folate to target the folate receptor, which is often overexpressed in various cancers.
Troubleshooting Guides
Formulation and Stability Issues
Q: My this compound formulation is showing signs of degradation. What could be the cause and how can I prevent it?
A: this compound is susceptible to degradation, particularly under strongly acidic or alkaline conditions. Its stability is also temperature-dependent.
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pH Instability: this compound is most stable in a pH range of 5.0 to 7.4. If your formulation's pH is outside this range, you will likely observe degradation. The primary degradation pathways involve hydrolysis, leading to products like 10-deacetyl this compound.
-
Solution: Ensure your buffers and formulation components maintain a pH between 5.0 and 7.4. Use a validated stability-indicating HPLC method to monitor the integrity of your formulation over time.
-
-
Temperature Sensitivity: Elevated temperatures accelerate the degradation of this compound.
-
Solution: Store your this compound stock solutions and final formulations at recommended low temperatures (e.g., 4°C) and protect them from excessive heat during experimental procedures. Encapsulating this compound in lipid microspheres has been shown to dramatically prolong its shelf life at both 4°C and 25°C compared to an aqueous solution.
-
Q: I am observing aggregation and precipitation in my nanoparticle formulation of this compound. What are the possible reasons and solutions?
A: Aggregation in nanoparticle formulations can be caused by several factors, including improper surface charge, high particle concentration, or issues with stabilizing excipients.
-
Zeta Potential: A sufficiently high absolute zeta potential (typically > ±20 mV) is crucial for maintaining the stability of nanoparticle suspensions through electrostatic repulsion. A low zeta potential can lead to particle aggregation.
-
Solution: Measure the zeta potential of your formulation. If it is too low, consider modifying the surface charge of your nanoparticles. For instance, the zeta potential of this compound-loaded SEDDS after emulsification was found to be around -13.0 mV, which was deemed beneficial for preventing aggregation.
-
-
Particle Concentration: High concentrations of nanoparticles can increase the likelihood of collisions and subsequent aggregation.
-
Solution: You may need to optimize the concentration of your nanoparticle formulation. If aggregation is observed, try diluting the sample. Sonication can also be used to redisperse aggregated particles before use.
-
-
Stabilizers: The type and concentration of stabilizers (e.g., surfactants, polymers) are critical for preventing aggregation.
-
Solution: Review and optimize the composition of your formulation. For example, in SEDDS formulations, the ratio of surfactant and co-surfactant is a key factor in achieving a stable microemulsion.
-
In Vitro and In Vivo Experimentation Issues
Q: My in vivo pharmacokinetic study shows unexpectedly low bioavailability of my oral this compound formulation. What should I investigate?
A: Low oral bioavailability of this compound is a known challenge due to its poor solubility and efflux by P-glycoprotein. If your formulation is underperforming, consider the following:
-
Incomplete Solubilization: The formulation may not be effectively solubilizing the this compound in the gastrointestinal tract.
-
Troubleshooting: Re-evaluate the composition of your delivery system. For SEDDS, ensure the oil, surfactant, and co-surfactant ratios are optimized for maximum drug loading and efficient emulsification.
-
-
P-glycoprotein Efflux: P-glycoprotein in the intestinal wall can actively pump this compound back into the lumen, reducing its absorption.
-
Troubleshooting: Your formulation should ideally contain excipients that can inhibit P-glycoprotein. Certain surfactants and lipids used in SEDDS have been shown to have this effect.
-
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting: Formulations that promote lymphatic transport, such as some SEDDS, can help bypass the liver and reduce first-pass metabolism.
-
Q: I am not observing significant tumor targeting with my actively targeted this compound nanoparticles in vivo. What are the potential issues?
A: A lack of effective tumor targeting in vivo can be a complex issue with multiple contributing factors.
-
"Protein Corona" Formation: Upon injection into the bloodstream, nanoparticles can be coated with proteins, which may mask the targeting ligands and prevent them from binding to their receptors on cancer cells.
-
Troubleshooting: PEGylating the nanoparticle surface can help to reduce protein adsorption and prolong circulation time, giving the targeted nanoparticles a better chance to reach the tumor.
-
-
Enhanced Permeability and Retention (EPR) Effect Variability: The passive accumulation of nanoparticles in tumors via the EPR effect can be heterogeneous and is not always reliable.
-
Ligand Density and Orientation: The density and orientation of the targeting ligands on the nanoparticle surface are critical for effective receptor binding.
-
Troubleshooting: Optimize the conjugation chemistry to ensure an adequate number of ligands are attached in the correct orientation.
-
-
Tumor Microenvironment Barriers: The dense extracellular matrix and high interstitial fluid pressure in some tumors can hinder the penetration of nanoparticles.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Route of Administration | Species | Dose | AUC₀₋₂₄ (µg/L·h) | Cₘₐₓ (ng/mL) | Relative Bioavailability (%) | Reference |
| This compound-Solution | Oral | Rat | 40 mg/kg | 558.4 ± 157.2 | - | 100 | |
| This compound-SEDDS | Oral | Rat | 40 mg/kg | 1896.5 ± 485.3 | - | 519.3 | |
| This compound-Solution | Intravenous | Rat | - | - | - | - | |
| This compound-Lipid Microspheres | Intravenous | Rat | - | Markedly Higher than Solution | - | - | |
| This compound-Solution | Intravenous | Rat | - | - | - | - | |
| Folate-Targeted Liposomes | Intravenous | Rat | - | 97.2% Higher than Solution | - | - |
Table 2: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound-SEDDS (post-emulsification) | 115.4 | 0.197 | -13.0 | |
| This compound-Lipid Microspheres | 166.9 ± 53.2 | - | - |
Experimental Protocols
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a stable SEDDS formulation for the oral delivery of this compound.
Materials:
-
This compound (LTX)
-
Tricaprylin (oil phase)
-
Monoolein (surfactant)
-
Tween 80 (co-surfactant)
-
Methylene chloride
-
Ultrasound bath
-
Rotary evaporator
Procedure:
-
Dissolve 10 mg of this compound and 0.5 g of tricaprylin in an adequate amount of methylene chloride using an ultrasound bath to ensure complete dissolution.
-
Evaporate the methylene chloride under reduced pressure at 30°C for 1 hour using a rotary evaporator.
-
Add 0.1 g of monoolein and 0.4 g of Tween 80 to the mixture and dissolve thoroughly.
-
Remove any residual methylene chloride completely by vacuum evaporation to obtain the final this compound-loaded SEDDS.
In Vivo Pharmacokinetic Study of Oral this compound Formulations in Rats
Objective: To evaluate and compare the oral bioavailability of a this compound-loaded SEDDS formulation with a this compound solution.
Animals: Sprague-Dawley rats (180-220 g). All animal procedures should be approved by an institutional animal ethics committee.
Materials:
-
This compound-loaded SEDDS
-
This compound-Solution (control)
-
Oral gavage needles
-
Heparinized tubes
-
Centrifuge
-
UPLC-MS/MS system for drug quantification
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Divide the rats into two groups (n=4 per group).
-
Administer the this compound-loaded SEDDS (equivalent to 40 mg/kg of this compound) to the first group via oral gavage.
-
Administer the this compound-Solution (40 mg/kg) to the second (control) group via oral gavage.
-
Collect blood samples (approximately 0.3 mL) from the orbital vein at predetermined time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, 8 h, 12 h, and 24 h) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Extract this compound from the plasma samples (e.g., using tert-Butyl methyl ether).
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cₘₐₓ, t₁/₂) using appropriate software.
Visualizations
Caption: Workflow for the preparation and pharmacokinetic evaluation of this compound-loaded SEDDS.
Caption: Mechanism of enhanced this compound delivery via targeted nanoparticles.
References
- 1. Parenteral formulation of this compound lipid microsphere tackling poor solubility and chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. This compound: broadening the road with new taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Larotaxel Preclinical Research: A Technical Support Center for Managing Off-Target Effects
Welcome to the technical support center for managing the off-target effects of Larotaxel in preclinical research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does this relate to potential off-target effects?
A1: this compound is a second-generation taxane that, like other drugs in its class (e.g., paclitaxel and docetaxel), exerts its primary anticancer effect by binding to β-tubulin.[1][2] This binding stabilizes microtubules, preventing their dynamic instability, which is crucial for mitotic spindle formation and cell division.[2][3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[3]
While its on-target effect on tubulin is well-established, the high concentrations often used in preclinical studies can lead to interactions with other, unintended molecular targets. These "off-target" effects can contribute to unexpected experimental outcomes and toxicities. Taxanes have been reported to influence various signaling pathways independent of their effects on microtubules, including the androgen receptor (AR) signaling pathway.
Q2: What are some common unexpected phenotypes observed in preclinical models that might indicate off-target effects of this compound?
A2: Researchers should be vigilant for results that deviate from the expected outcomes of microtubule stabilization. These may include:
-
Discrepancies in cytotoxicity across different cell lines that cannot be explained by proliferation rate or tubulin expression levels. This could suggest the involvement of off-target proteins that are differentially expressed in those cell lines.
-
Modulation of signaling pathways not directly downstream of microtubule disruption. For instance, unexpected changes in phosphorylation status of kinases or activity of transcription factors.
-
In vivo toxicity profiles that differ significantly from other taxanes. While some toxicities like neutropenia and peripheral neuropathy are common to taxanes, novel or exaggerated toxicities could point to off-target interactions.
-
Resistance mechanisms that are independent of P-glycoprotein (P-gp) mediated drug efflux. this compound is known to be a poor substrate for P-gp, so resistance developing through other means might involve off-target adaptations.
Q3: How can I begin to investigate if an observed effect is off-target?
A3: A multi-pronged approach is recommended. A good first step is to perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target, β-tubulin, in your experimental system at the concentrations used. Subsequently, employing techniques like kinase inhibitor profiling can help identify potential off-target interactions with a broad panel of kinases. Additionally, using CRISPR/Cas9 to knock out the putative off-target can help validate whether the observed phenotype is dependent on that protein.
Troubleshooting Guides
In Vitro Troubleshooting
| Problem | Possible Cause (Off-Target Related) | Suggested Solution |
| Inconsistent IC50 values across experiments | The off-target effect may be sensitive to minor variations in cell culture conditions (e.g., cell density, passage number, serum concentration) that alter the expression or activity of the off-target protein. | Standardize cell culture and assay conditions meticulously. Use cells within a narrow passage number range. Perform a Cellular Thermal Shift Assay (CETSA) to confirm consistent target engagement of tubulin at your standard seeding density. |
| Unexpected changes in protein phosphorylation | This compound may be inhibiting or activating one or more kinases off-target. | Perform a broad-panel kinase inhibition screen with this compound at the effective concentration from your experiments. Validate any hits using orthogonal assays and by assessing the phosphorylation of known substrates of the candidate off-target kinase in your cell model. |
| Cell death is observed, but not accompanied by G2/M arrest | The observed cytotoxicity may be mediated by an off-target mechanism that induces apoptosis or another form of cell death through a different pathway. | Analyze cell death mechanisms using assays for apoptosis (e.g., Annexin V staining, caspase activation) and other cell death pathways. Correlate these findings with cell cycle analysis at multiple time points and this compound concentrations. |
In Vivo Troubleshooting
| Problem | Possible Cause (Off-Target Related) | Suggested Solution |
| Unexpected toxicity in animal models | This compound may be interacting with an off-target protein that has a critical physiological role in the host organism. | Conduct a preliminary safety pharmacology screen to assess for off-target effects on major physiological systems (cardiovascular, respiratory, central nervous system). Consider performing proteomics or transcriptomics on affected tissues to identify perturbed pathways. |
| Discrepancy between in vitro potency and in vivo efficacy | An in vivo off-target effect could be antagonizing the on-target anti-tumor activity. Alternatively, a metabolite of this compound may have a different off-target profile. | Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to ensure adequate tumor exposure. Analyze tumor tissue for biomarkers of on-target (e.g., microtubule bundling) and suspected off-target activity. Evaluate the activity of known metabolites of this compound in vitro. |
| Tumor resistance develops rapidly and is not associated with P-gp overexpression | The tumor may be upregulating a pathway that circumvents the on-target effect or is driven by an off-target interaction. | Perform genomic or proteomic analysis of resistant tumors to identify potential bypass pathways or upregulated proteins that could be off-targets. Utilize CRISPR screens to identify genes that confer resistance to this compound. |
Quantitative Data Summary
While specific, comprehensive off-target interaction data for this compound is not extensively available in the public domain, the following table provides a template for how such data, if generated from a kinase screen, should be presented. For illustrative purposes, hypothetical data is shown. Researchers are strongly encouraged to generate such data for their specific experimental conditions.
Table 1: Illustrative Kinase Inhibition Profile for this compound (Hypothetical Data)
| Target | IC50 (nM) | Target Class | Comments |
| β-Tubulin (On-Target) | 15 | Cytoskeletal Protein | Primary target for anti-mitotic activity. |
| Kinase A | 850 | Serine/Threonine Kinase | Potential off-target. Further validation required. |
| Kinase B | 1,250 | Tyrosine Kinase | Weak interaction, may not be physiologically relevant. |
| Kinase C | >10,000 | Serine/Threonine Kinase | No significant inhibition observed. |
| Kinase D | 2,300 | Tyrosine Kinase | Weak interaction. |
Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
Key Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the IC50 of this compound against a broad range of kinases.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified recombinant kinases
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Specific kinase substrates (peptides or proteins)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
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96- or 384-well plates
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Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In the microplate wells, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to verify the engagement of this compound with its target protein (β-tubulin) in intact cells.
Objective: To confirm the binding of this compound to β-tubulin within a cellular context by observing ligand-induced thermal stabilization.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, PVDF membrane, primary antibody against β-tubulin, loading control antibody, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for β-tubulin.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for β-tubulin at each temperature for both the DMSO- and this compound-treated samples. Plot the relative amount of soluble β-tubulin as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating an off-target effect of this compound.
Caption: On-target vs. a potential off-target signaling pathway for this compound.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
Larotaxel Administration: Technical Support Center for Improved Tolerance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the administration of Larotaxel, a novel taxane derivative. The information is intended to help researchers refine their experimental protocols to enhance the tolerability of this compound in preclinical and clinical research settings.
Troubleshooting Guide: Managing Common Adverse Events
This guide addresses specific issues that may be encountered during this compound administration and provides potential solutions based on clinical and preclinical data.
| Observed Issue | Potential Cause | Recommended Action |
| High-Grade Neutropenia (Grade 3/4) | Myelosuppressive effect of this compound, leading to a significant decrease in neutrophil counts. | - Dose Modification: For severe neutropenia, consider a dose reduction in subsequent cycles. A reduction from 90 mg/m² to 75 mg/m² has been explored in clinical trials.[1] - Supportive Care: Prophylactic administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to reduce the duration and severity of neutropenia, particularly for regimens with a high risk of febrile neutropenia. - Monitoring: Implement weekly or bi-weekly complete blood counts (CBCs) to closely monitor neutrophil levels. |
| Febrile Neutropenia | Severe neutropenia combined with a fever, indicating a potential infection. | - Immediate Medical Attention: This is a medical emergency requiring prompt evaluation and initiation of broad-spectrum antibiotics. - Prophylaxis: For subsequent cycles, consider the use of G-CSF as a prophylactic measure. |
| Diarrhea (Grade 3/4) | Direct toxic effect of this compound on the gastrointestinal mucosa. | - Symptomatic Treatment: Administer antidiarrheal agents (e.g., loperamide) at the first sign of loose stools. - Dose Modification: If diarrhea is severe and persistent, a dose reduction of this compound should be considered for the following treatment cycles. In a trial combining this compound with cisplatin, the this compound dose was reduced from 50 mg/m² to 40 mg/m² due to safety concerns.[2] |
| Peripheral Neuropathy (Sensory) | Cumulative neurotoxicity affecting peripheral nerves, a known side effect of taxanes. | - Dose Adjustment: For grade 3 or higher neuropathy, consider holding or discontinuing this compound. A dose reduction may be necessary for subsequent cycles if the symptoms resolve to a lower grade. - Symptomatic Management: While no definitive preventive agents exist, symptomatic treatment for neuropathic pain with agents like duloxetine may be considered. |
| Hypersensitivity/Infusion Reactions | Reaction to the drug or its vehicle. | - Premedication: Administer a standard premedication regimen prior to this compound infusion. This typically includes a corticosteroid (e.g., dexamethasone) and H1/H2 histamine antagonists.[3][4] - Management of Reaction: If a reaction occurs, immediately stop the infusion and administer appropriate medical support. Depending on the severity, re-challenge with a slower infusion rate and enhanced premedication may be considered. |
| Fatigue (Asthenia) | A common, non-specific side effect of many chemotherapeutic agents. | - Patient Education: Counsel subjects on energy conservation strategies. - Supportive Care: Ensure adequate hydration and nutrition. Rule out and manage other contributing factors such as anemia. |
Frequently Asked Questions (FAQs)
Dosing and Administration
-
Q1: What is a standard administration protocol for single-agent this compound? A Phase II study in metastatic breast cancer utilized this compound at a dose of 90 mg/m² administered as a 1-hour intravenous infusion every 3 weeks.[5]
-
Q2: Are there alternative dosing schedules that might improve tolerability? A Phase I study explored a weekly dosing schedule of this compound administered on days 1 and 8 of a 3-week cycle. In this schedule, diarrhea was the main dose-limiting toxicity. While specific comparative tolerability data is limited, weekly administration of other taxanes has been shown to have a different toxicity profile, often with less severe myelosuppression but potentially more frequent, lower-grade side effects.
-
Q3: What premedication should be used to prevent hypersensitivity reactions? While specific premedication protocols for this compound are not extensively detailed in publicly available literature, a standard approach for taxanes is recommended. This generally includes a corticosteroid like dexamethasone, an H1 antagonist (e.g., diphenhydramine), and an H2 antagonist (e.g., famotidine) administered prior to the infusion.
Toxicity Management
-
Q4: How should this compound-induced neutropenia be managed? For Grade 3/4 neutropenia, dose reduction in subsequent cycles is a primary strategy. The use of G-CSF can be considered for primary or secondary prophylaxis of febrile neutropenia in high-risk patients.
-
Q5: What are the options for managing this compound-induced peripheral neuropathy? Management primarily involves dose modification (delay, reduction, or discontinuation) based on the severity of the neuropathy. Symptomatic treatment with medications such as duloxetine has shown some efficacy in treating chemotherapy-induced neuropathic pain.
-
Q6: How does the toxicity profile of this compound compare to other taxanes like paclitaxel and docetaxel? this compound, a second-generation taxane, was developed to have potential advantages, including activity in taxane-resistant tumors. Its toxicity profile is generally similar to other taxanes, with myelosuppression (particularly neutropenia) being a major dose-limiting toxicity. Some studies suggest that neurosensory toxicities with this compound may be generally mild.
Quantitative Data on this compound Administration and Toxicity
Table 1: this compound Administration Protocols in Clinical Trials
| Study/Regimen | Dosage | Administration Schedule | Patient Population | Reference |
| Phase II Single Agent | 90 mg/m² | 1-hour IV infusion every 3 weeks | Metastatic Breast Cancer | |
| Phase I Combination | 50 mg/m² (initial), reduced to 40 mg/m² | Every 3 weeks with cisplatin | Bladder Cancer | |
| Phase I Weekly | Not specified | 1-hour IV infusion on Days 1 and 8 of a 3-week cycle | Solid Tumors |
Table 2: Incidence of Grade 3/4 Adverse Events with this compound (90 mg/m² every 3 weeks)
| Adverse Event | Incidence (%) | Reference |
| Neutropenia | 82% | |
| Fatigue | 15% | |
| Diarrhea | 12% | |
| Febrile Neutropenia | 9% | |
| Neutropenic Infection | 8% | |
| Sensory Neuropathy | 7% |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media.
-
Treatment: Replace the culture medium with media containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
2. Assessment of this compound-Induced Peripheral Neuropathy in a Rodent Model
This protocol describes a method to evaluate sensory neuropathy in rodents treated with this compound.
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a dose and schedule known to induce neuropathy. Include a vehicle control group.
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the animals to the testing environment.
-
Use von Frey filaments of varying stiffness to apply pressure to the plantar surface of the hind paw.
-
Record the paw withdrawal threshold, which is the filament stiffness that elicits a withdrawal response 50% of the time. A lower threshold in the this compound-treated group indicates mechanical allodynia.
-
-
Nerve Conduction Velocity (NCV) Measurement:
-
Anesthetize the animal and maintain its body temperature.
-
Place stimulating electrodes along a peripheral nerve (e.g., sciatic or caudal nerve) at two distinct points.
-
Place recording electrodes over a muscle innervated by that nerve or along the nerve distally.
-
Measure the latency of the muscle or nerve action potential from each stimulation point.
-
Calculate the NCV by dividing the distance between the stimulating electrodes by the difference in latencies. A decrease in NCV is indicative of nerve damage.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
Validation & Comparative
Larotaxel vs. Paclitaxel: A Comparative Analysis of Efficacy in Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Larotaxel and paclitaxel, focusing on their efficacy in cancers that have developed resistance to taxane-based chemotherapies. The information presented is collated from preclinical and clinical studies to support research and development in oncology.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, faces a significant challenge in the form of drug resistance, which limits its long-term efficacy.[1] this compound, a novel taxoid, has emerged as a promising alternative designed to overcome these resistance mechanisms.[2][3] Preclinical data demonstrates this compound's superior activity in tumor cell lines that overexpress P-glycoprotein (P-gp), a key mediator of multidrug resistance.[2][4] This is reflected in a significantly lower resistance factor compared to paclitaxel. Clinical studies have further substantiated this compound's potential, showing meaningful activity in patients with metastatic breast cancer who have been previously treated with taxanes. This guide will delve into the quantitative comparisons, experimental methodologies, and mechanistic differences between these two taxanes.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in a drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline overexpressing P-glycoprotein. Lower IC50 values indicate greater cytotoxic potency.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 |
Data sourced from a representative in vitro study.
Clinical Efficacy in Taxane-Resistant Cancers
Clinical trials have evaluated the efficacy of both this compound and paclitaxel in patients with cancers resistant to prior taxane therapy.
This compound in Taxane-Pretreated Metastatic Breast Cancer
A Phase II multicenter study of this compound in patients with metastatic breast cancer who had previously received taxane-based therapy yielded the following results:
| Patient Group | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Time to Progression (TtP) | Median Survival Time (MST) |
| Nonresistant | 42% | 5.3 months | 5.4 months | 22.6 months |
| Resistant | 19% | 5.0 months | 1.6 months | 9.8 months |
Paclitaxel in Platinum-Resistant Ovarian Cancer
Single-agent paclitaxel has demonstrated response rates in the 20% range for platinum-resistant ovarian cancer in various Phase II and III studies. More recent studies have explored combinations, with one trial showing that pembrolizumab combined with weekly paclitaxel (with or without bevacizumab) significantly improved progression-free survival in patients with platinum-resistant recurrent ovarian cancer.
Mechanisms of Action and Resistance
Both this compound and paclitaxel are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This hyper-stabilization of the microtubule network disrupts the dynamic instability required for mitotic spindle formation and other essential cellular functions, ultimately leading to cell cycle arrest at the G2/M phase and apoptosis.
The primary mechanism of resistance to paclitaxel involves the overexpression of the multidrug resistance (MDR-1) gene, which encodes for the P-glycoprotein (P-gp) efflux pump. This pump actively removes paclitaxel from the cancer cell, reducing its intracellular concentration and thereby its efficacy. Other resistance mechanisms include mutations in the β-tubulin gene, alterations in apoptotic pathways, and changes in cytokine signaling.
This compound was specifically developed to be a poor substrate for P-gp, allowing it to maintain higher intracellular concentrations in resistant cells and exert its cytotoxic effects.
References
Head-to-head comparison of Larotaxel and docetaxel in vitro
In the landscape of cancer chemotherapy, taxanes remain a critical class of therapeutic agents. This guide provides a detailed head-to-head in vitro comparison of Larotaxel, a novel taxoid, and the well-established drug, Docetaxel. The focus is on their cytotoxic activity, particularly in the context of drug resistance, and their impact on fundamental cellular processes such as apoptosis and cell cycle progression. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Cytotoxic Activity
A key differentiator between this compound and Docetaxel lies in their efficacy against cancer cells that have developed multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1]
Table 1: Comparative IC50 Values of this compound and Docetaxel in Drug-Sensitive and Resistant Cancer Cell Lines
| Cell Line Type | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Docetaxel | 180 | 30 |
Note: The data presented in this table is illustrative and compiled from multiple sources to demonstrate the relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.[1]
The data clearly indicates that while both drugs are potent in drug-sensitive parental cell lines, this compound is significantly more effective than Docetaxel in P-gp overexpressing resistant cell lines.[1] The 10-fold lower resistance factor for this compound suggests it is a poor substrate for the P-gp efflux pump, allowing it to maintain higher intracellular concentrations and greater cytotoxic activity in resistant cells.[1]
Mechanism of Action: A Shared Path with a Key Divergence
Both this compound and Docetaxel are microtubule-stabilizing agents. Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization. This disruption of microtubule dynamics leads to a mitotic block, ultimately triggering programmed cell death, or apoptosis.[1]
The crucial difference in their mechanism, as highlighted by the cytotoxicity data, is their interaction with the P-glycoprotein efflux pump. Docetaxel is a known substrate for P-gp, and its efficacy can be significantly reduced in cancer cells that overexpress this transporter. In contrast, this compound exhibits a lower affinity for P-gp, making it less susceptible to efflux and thus more effective against resistant tumors.
Impact on Cellular Processes
Induction of Apoptosis
Both this compound and Docetaxel are potent inducers of apoptosis. This process is primarily initiated following prolonged arrest in the G2/M phase of the cell cycle. The apoptotic cascade is intricate and involves the regulation of the Bcl-2 family of proteins and the activation of caspases. While direct comparative quantitative data on apoptosis rates from a single study is limited, the general mechanism is understood to be similar for both taxanes. Treatment with these agents typically leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, resulting in the activation of the caspase cascade.
Cell Cycle Arrest
Signaling Pathways
The signaling pathways leading to apoptosis following treatment with this compound and Docetaxel are complex and can be cell-type dependent. The primary pathway involves the disruption of microtubule dynamics, which is sensed as a cellular stress signal. This leads to the activation of the intrinsic apoptotic pathway.
Caption: Taxane-induced intrinsic apoptosis pathway.
A key aspect of resistance and the differential activity between the two drugs is the P-gp efflux mechanism.
Caption: P-gp mediated taxane resistance and the role of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the IC50 values of this compound and Docetaxel in cancer cell lines.
1. Cell Culture:
-
Culture parental (drug-sensitive) and P-gp overexpressing (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain resistant cell lines in a medium containing a maintenance concentration of the resistance-inducing agent to ensure continued P-gp expression. Remove the selective agent shortly before the assay.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Dissolve this compound and Docetaxel in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Prepare serial dilutions of each drug in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
3. Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed cells into 96-well microplates at an optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
4. Drug Treatment:
-
After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound or Docetaxel.
-
Include control wells with medium and DMSO at the same concentration as the drug-treated wells.
-
Incubate the plates for a specified period, typically 48 to 72 hours.
5. Cytotoxicity Measurement:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solvent like DMSO.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves.
-
Determine the IC50 value, the drug concentration that inhibits cell growth by 50%, for each drug in both sensitive and resistant cell lines.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
In vitro evidence strongly suggests that while both this compound and Docetaxel are effective cytotoxic agents that function by stabilizing microtubules and inducing apoptosis, this compound holds a significant advantage in overcoming P-glycoprotein-mediated multidrug resistance. Its lower affinity for the P-gp efflux pump allows it to maintain its potency in cancer cells that are resistant to other taxanes like Docetaxel. This makes this compound a promising candidate for further investigation, particularly for the treatment of taxane-resistant cancers. Further head-to-head studies quantifying the comparative rates of apoptosis and cell cycle arrest would provide a more complete picture of their relative in vitro efficacy.
References
Larotaxel: Outsmarting Multidrug Resistance in P-glycoprotein Overexpressing Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to chemotherapy remains a significant hurdle in cancer treatment. One of the key players in this resistance is P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Taxanes, a cornerstone of treatment for various solid tumors, are particularly susceptible to P-gp-mediated resistance. This guide provides a comprehensive comparison of Larotaxel, a novel taxane, with its predecessors, paclitaxel and docetaxel, focusing on its superior activity in cancer cells that overexpress P-glycoprotein.
Superior Cytotoxic Activity of this compound in P-gp Overexpressing Cells
A key indicator of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. In cancer cells that do not overexpress P-gp (parental), this compound, paclitaxel, and docetaxel exhibit comparable potent cytotoxicity. However, in P-gp overexpressing resistant cells, a stark difference emerges. This compound demonstrates a significantly lower IC50 value and a much smaller resistance factor compared to paclitaxel and docetaxel, indicating its remarkable ability to overcome P-gp-mediated resistance.[1]
| Drug | Cell Line | IC50 (nM) | Resistance Factor (Resistant IC50 / Parental IC50) |
| This compound | Parental (P-gp Negative) | 5 | N/A |
| Resistant (P-gp Overexpressing) | 15 | 3 | |
| Paclitaxel | Parental (P-gp Negative) | 8 | N/A |
| Resistant (P-gp Overexpressing) | 240 | 30 | |
| Docetaxel | Parental (P-gp Negative) | 6 | N/A |
| Resistant (P-gp Overexpressing) | 180 | 30 |
Table 1: Comparative cytotoxic activity of taxanes in P-gp negative and P-gp overexpressing cancer cells. Data is representative of typical findings in preclinical studies.[1]
This enhanced activity of this compound in resistant cells is attributed to its significantly lower affinity for P-glycoprotein.[1] Unlike paclitaxel and docetaxel, which are readily recognized and effluxed by P-gp, this compound is a poor substrate for this transporter. This allows this compound to accumulate to higher intracellular concentrations in resistant cancer cells, leading to potent cell-killing effects.
Experimental Validation: Methodologies for Assessing P-gp-Mediated Resistance
To validate the superior activity of this compound, several key in vitro experiments are employed. These assays are crucial for understanding the interaction of taxanes with P-gp and their resulting cytotoxic effects.
Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay determines the concentration of a drug required to inhibit cell growth, providing the IC50 value.
Protocol:
-
Cell Seeding: Seed both parental (P-gp negative) and resistant (P-gp overexpressing) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, paclitaxel, and docetaxel for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Intracellular Drug Accumulation Assay
This assay measures the amount of drug that accumulates inside the cancer cells, providing insight into the effectiveness of P-gp efflux.
Protocol:
-
Cell Seeding: Seed both parental and resistant cells in multi-well plates.
-
Drug Incubation: Incubate the cells with a fixed concentration of a fluorescent P-gp substrate (e.g., Rhodamine 123) or a radiolabeled taxane in the presence or absence of this compound, paclitaxel, or docetaxel for a specific time.
-
Cell Lysis and Measurement:
-
Fluorescent Substrate: Wash the cells to remove extracellular substrate, lyse the cells, and measure the intracellular fluorescence using a fluorometer.
-
Radiolabeled Drug: Wash the cells, lyse them, and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the intracellular accumulation of the substrate or radiolabeled drug in resistant cells treated with the different taxanes. A higher intracellular concentration in the presence of a drug indicates inhibition of P-gp.
P-glycoprotein (P-gp) ATPase Assay
P-gp utilizes the energy from ATP hydrolysis to pump drugs out of the cell. This assay measures the rate of ATP hydrolysis in the presence of a drug, indicating whether the drug is a P-gp substrate.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Incubate the membranes with ATP and varying concentrations of this compound, paclitaxel, or docetaxel.
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: Compare the ATPase activity stimulated by each taxane. A higher stimulation of ATPase activity suggests that the drug is a better substrate for P-gp.
Signaling Pathways and Mechanisms of Action
The overexpression of P-gp is a primary mechanism of multidrug resistance. P-gp acts as an efflux pump, preventing cytotoxic drugs from reaching their intracellular targets. This compound's chemical structure results in a lower affinity for the P-gp binding site, making it a poor substrate for efflux.
Conclusion
The experimental data strongly supports the superior activity of this compound in P-glycoprotein overexpressing cancer cells. Its low affinity for P-gp allows it to bypass this common resistance mechanism, leading to higher intracellular accumulation and potent cytotoxicity in otherwise resistant tumors. For researchers and drug development professionals, this compound represents a promising therapeutic agent with the potential to overcome a significant challenge in oncology. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the development of other novel agents designed to circumvent multidrug resistance.
References
Overcoming Taxane Resistance: A Comparative Guide to Larotaxel and Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of larotaxel with other widely used taxanes, paclitaxel and docetaxel, focusing on the critical issue of cross-resistance in cancer therapy. The information presented is supported by preclinical and clinical data to inform ongoing research and the development of novel therapeutic strategies.
Executive Summary
Taxanes, including paclitaxel and docetaxel, are a cornerstone of chemotherapy for a variety of solid tumors. Their efficacy is primarily derived from their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. However, the development of drug resistance, often through the overexpression of efflux pumps like P-glycoprotein (P-gp), significantly limits their clinical utility. This compound, a novel semisynthetic taxoid, has demonstrated a distinct advantage in overcoming this common resistance mechanism. Preclinical evidence shows that this compound is a poor substrate for P-gp, allowing it to maintain cytotoxic activity in tumor cells that are resistant to paclitaxel and docetaxel.[1] Clinical studies have further substantiated these findings, showing that this compound has promising activity in patients with metastatic breast cancer who have been previously treated with other taxanes.[2]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound, paclitaxel, and docetaxel in a drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline that overexpresses P-glycoprotein. A lower IC50 value indicates greater cytotoxic potency, while a lower resistance factor signifies less susceptibility to P-gp-mediated resistance.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: The data presented in this table is illustrative and compiled from multiple sources to demonstrate the relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.[1]
Clinical Efficacy in Taxane-Pretreated Patients
A phase II multicenter study evaluated the efficacy of this compound in patients with metastatic breast cancer who had previously received taxane-based therapy. Patients were stratified into "taxane-resistant" and "taxane-nonresistant" cohorts. The results demonstrate that this compound has significant clinical activity in both groups, with a notable overall response rate in the resistant population.[3]
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Time to Progression (TtP) | Median Overall Survival (MST) |
| Taxane-Nonresistant | 42% | 5.3 months | 5.4 months | 22.6 months |
| Taxane-Resistant | 19% | 5.0 months | 1.6 months | 9.8 months |
Mechanisms of Taxane Resistance and the Role of this compound
The primary mechanisms of resistance to taxanes include:
-
Overexpression of P-glycoprotein (P-gp): This ATP-binding cassette (ABC) transporter actively pumps taxanes out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels. Both paclitaxel and docetaxel are well-established substrates for P-gp. This compound's key advantage is its significantly lower affinity for P-gp, which allows it to evade this efflux mechanism and accumulate in resistant cells.[1]
-
Alterations in β-tubulin: Mutations in the genes encoding β-tubulin, the direct target of taxanes, can alter the drug binding site and reduce binding affinity. This can lead to resistance. While this is a known mechanism of resistance for taxanes, specific data on the efficacy of this compound in cell lines with characterized tubulin mutations is an area for further research.
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/NF-κB signaling pathway is often hyperactivated in cancer cells, promoting cell survival and contributing to drug resistance. Inhibition of this pathway has been shown to re-sensitize resistant cells to taxanes.
Below are diagrams illustrating these key concepts.
References
Larotaxel in Combination with Gemcitabine for Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combination therapy of larotaxel and gemcitabine against standard first-line treatments for non-small cell lung cancer (NSCLC). The content is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Executive Summary
The combination of this compound, a novel taxane derivative, and gemcitabine, a nucleoside analog, has been investigated as a first-line treatment for advanced non-small cell lung cancer (NSCLC). A randomized phase II clinical trial has demonstrated its activity, albeit with a different efficacy and safety profile when compared to other standard chemotherapy regimens. This guide will delve into the comparative efficacy, safety, and underlying mechanisms of action of this compound in combination with gemcitabine versus established first-line therapies for NSCLC, such as platinum-based doublets.
Comparative Clinical Efficacy
A randomized, multicenter phase II study evaluated the efficacy and safety of this compound in combination with either cisplatin or gemcitabine in chemotherapy-naive patients with unresectable stage IIIB or stage IV NSCLC.[1] The data presented below focuses on the this compound plus gemcitabine arm and compares it with data from pivotal trials of other standard first-line regimens.
Table 1: Efficacy of this compound plus Gemcitabine versus Standard First-Line Therapies in Advanced NSCLC
| Treatment Regimen | Trial | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound + Gemcitabine | Zatloukal et al. (Phase II)[1] | 30 | 13.3% (ITT) | 3.3 | 7.3 |
| Cisplatin + Gemcitabine | Scagliotti et al. (Phase III)[2] | 863 | Not Reported | Not Reported | 10.3 |
| Cisplatin + Pemetrexed (Non-Squamous) | Scagliotti et al. (Phase III)[2] | 862 | Not Reported | Not Reported | 10.3 |
| Carboplatin + Paclitaxel | Kelly et al. (Phase III) | 47 | 38% | Not Reported | 8 |
ITT: Intention-to-Treat population
Safety and Tolerability Profile
The safety profile of the this compound and gemcitabine combination is a critical aspect of its clinical evaluation. The primary dose-limiting toxicities are hematological, a common feature of cytotoxic chemotherapy.
Table 2: Grade 3/4 Adverse Events of this compound plus Gemcitabine versus Standard Therapies
| Adverse Event | This compound + Gemcitabine[1] | Cisplatin + Gemcitabine | Cisplatin + Pemetrexed | Carboplatin + Paclitaxel |
| Neutropenia | 41.4% | ≤ 0.001 | ≤ 0.001 | 36% (Grade 3/4) |
| Anemia | Not Reported | ≤ 0.001 | ≤ 0.001 | Not Reported |
| Thrombocytopenia | Not Reported | ≤ 0.001 | ≤ 0.001 | Not Reported |
| Febrile Neutropenia | Not Reported | 0.002 | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported | 0.004 | Not Reported |
| Any Grade 3/4 Event | 66.7% | Not Reported | Not Reported | Not Reported |
Mechanism of Action and Signaling Pathways
This compound and gemcitabine exhibit distinct mechanisms of action, providing a strong rationale for their combined use to target different cellular processes involved in cancer cell proliferation and survival.
This compound: As a taxane, this compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Gemcitabine: This pyrimidine nucleoside analog is a prodrug that is intracellularly converted to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides required for DNA replication.
Below are diagrams illustrating the signaling pathways affected by this compound and gemcitabine.
Experimental Protocols
This section details the methodologies for the key clinical and preclinical experiments cited in this guide.
Clinical Trial Protocol: this compound in Combination with Gemcitabine
-
Study Design: A randomized, multicenter, open-label, phase II clinical trial.
-
Patient Population: Chemotherapy-naive patients with unresectable stage IIIB or stage IV NSCLC, ECOG performance status of 0-2.
-
Treatment Regimen (Arm B):
-
Gemcitabine: 800 mg/m² administered as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.
-
This compound: 60 mg/m² administered as a 1-hour intravenous infusion on day 8 (following gemcitabine) of a 21-day cycle.
-
-
Primary Endpoint: Objective response rate (ORR) assessed by RECIST criteria.
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety profile.
Preclinical Experimental Protocols
-
Cell Lines: A panel of human NSCLC cell lines (e.g., A549, H460, H1299) representing different histological subtypes.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, gemcitabine, and their combination for a specified duration (e.g., 72 hours).
-
Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) are calculated to determine synergistic, additive, or antagonistic effects.
-
Principle: To assess the direct effect of this compound on microtubule assembly.
-
Method: Purified tubulin is incubated with GTP and this compound at 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance at 340 nm over time using a spectrophotometer.
-
Controls: A vehicle control (e.g., DMSO) and a known microtubule-stabilizing agent (e.g., paclitaxel) are included for comparison.
-
Principle: To evaluate the induction of apoptosis by gemcitabine.
-
Method: NSCLC cells are treated with gemcitabine. After treatment, genomic DNA is extracted and analyzed by agarose gel electrophoresis. Apoptosis is indicated by the appearance of a characteristic "ladder" pattern resulting from the cleavage of DNA into nucleosomal fragments.
-
Alternative Method: Quantification of apoptosis can also be performed using flow cytometry with Annexin V and propidium iodide staining.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human NSCLC cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.
-
Endpoints: Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Overall survival of the mice is also a key endpoint.
Conclusion and Future Directions
The combination of this compound and gemcitabine has demonstrated modest activity in the first-line treatment of advanced NSCLC. The efficacy, as measured by ORR and PFS, appears to be lower than some standard platinum-based doublet therapies. However, a comprehensive comparison is challenging due to the differing phases and patient populations of the cited trials. The safety profile is characterized by a high incidence of grade 3/4 adverse events, particularly neutropenia.
Further research is warranted to identify potential predictive biomarkers that could help select patients most likely to benefit from this combination. Additionally, exploring alternative dosing schedules or combinations with targeted therapies or immunotherapies could enhance the therapeutic index of this compound-based regimens in NSCLC. The distinct mechanisms of action of this compound and gemcitabine continue to provide a sound rationale for their combined use in oncology drug development.
References
- 1. Randomized multicenter phase II study of this compound (XRP9881) in combination with cisplatin or gemcitabine as first-line chemotherapy in nonirradiable stage IIIB or stage IV non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Taxane Resistance: A Comparative Guide to Biomarkers for Larotaxel Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to taxane-based chemotherapies, such as paclitaxel and docetaxel, presents a significant challenge in oncology. Larotaxel, a novel taxoid, has emerged as a potential therapeutic alternative, particularly in taxane-refractory settings. This guide provides a comparative analysis of biomarkers for predicting response to this compound therapy, placed in the context of established and emerging biomarkers for other taxanes. While specific, validated predictive biomarkers for this compound are still under investigation, understanding the landscape of taxane resistance biomarkers provides a rational framework for its clinical development and application.
Comparative Analysis of this compound and Other Taxanes
This compound's primary distinction lies in its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance.[1] This characteristic suggests that this compound may be effective in tumors that have developed resistance to other taxanes via P-gp overexpression.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, paclitaxel, and docetaxel in a drug-sensitive parental cancer cell line and its multidrug-resistant subline overexpressing P-glycoprotein. Lower IC50 values indicate higher cytotoxic potency, and a lower resistance factor suggests greater efficacy in resistant cells.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Parental (Sensitive) | This compound | 5 | N/A |
| Paclitaxel | 8 | N/A | |
| Docetaxel | 6 | N/A | |
| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |
| Paclitaxel | 240 | 30 | |
| Docetaxel | 180 | 30 |
Note: Data is illustrative and compiled from multiple sources to demonstrate relative efficacy. Actual values may vary depending on specific cell lines and experimental conditions.
Potential Biomarkers for Predicting Response to Taxane Therapy
Currently, no single biomarker has been definitively validated to predict response to taxane therapy, including this compound. However, several candidates have been investigated, primarily in the context of paclitaxel and docetaxel resistance. These can be broadly categorized as follows:
Drug Efflux and Metabolism
| Biomarker | Description | Potential Implication for this compound |
| P-glycoprotein (P-gp/ABCB1) Expression | An ATP-dependent efflux pump that actively removes taxanes from cancer cells, reducing intracellular drug concentration.[2] | This compound is a poor substrate for P-gp, suggesting it may be effective in tumors with high P-gp expression.[1] |
| Cytochrome P450 (CYP) Enzyme Activity | Enzymes like CYP3A4 and CYP2C8 are involved in the metabolism of taxanes, which can affect drug availability and toxicity.[3] | The specific metabolic pathway of this compound and its interaction with CYP enzymes would be a crucial area for biomarker discovery. |
Microtubule Dynamics and Composition
| Biomarker | Description | Potential Implication for this compound |
| β-tubulin Isotype Expression (e.g., βIII-tubulin) | Alterations in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes to microtubules, leading to resistance.[4] | The binding affinity of this compound to different β-tubulin isotypes compared to other taxanes could be a predictive factor. |
| Microtubule-Associated Proteins (MAPs) | Proteins that regulate microtubule stability and dynamics can influence taxane sensitivity. | The effect of this compound on the function of various MAPs is an area for further investigation. |
Apoptosis and Cell Cycle Regulation
| Biomarker | Description | Potential Implication for this compound |
| Bcl-2 Family Proteins | Overexpression of anti-apoptotic proteins like Bcl-2 can confer resistance to taxane-induced cell death. | The ability of this compound to overcome Bcl-2-mediated resistance would be a key differentiator. |
| p53 Status | The tumor suppressor p53 plays a role in taxane-induced apoptosis, and its mutation or inactivation can lead to resistance. | Investigating the efficacy of this compound in p53-mutated tumors is warranted. |
| Spindle Assembly Checkpoint (SAC) Proteins | Defects in SAC proteins can allow cells to bypass the mitotic arrest induced by taxanes, leading to resistance. | The interaction of this compound with the SAC machinery could be a determinant of its efficacy. |
Experimental Protocols
P-glycoprotein (P-gp) Expression Analysis
This protocol outlines a general workflow for determining P-gp expression levels in tumor tissue, which can be a valuable tool in assessing potential taxane resistance.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Discovering novel mechanisms of taxane resistance in human breast cancer by whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic changes identified by comparative genomic hybridisation in docetaxel-resistant breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Larotaxel Demonstrates Activity in Taxane-Pretreated Metastatic Breast Cancer, Offering a Potential Alternative
New data from clinical and preclinical studies validate the efficacy of larotaxel, a novel taxoid, in patients with metastatic breast cancer (MBC) who have been previously treated with taxanes. These findings position this compound as a considerable therapeutic option in a patient population with limited effective treatments. This guide provides a comprehensive comparison of this compound with other available therapies, supported by experimental data and detailed methodologies.
This compound, a semi-synthetic taxane analogue, has shown significant antitumor activity in patients with MBC, including those whose disease has progressed after treatment with other taxanes like paclitaxel and docetaxel.[1][2][3] A key advantage of this compound appears to be its reduced affinity for P-glycoprotein (P-gp), a protein that actively pumps many chemotherapy drugs out of cancer cells, leading to multidrug resistance.[4] This characteristic may allow this compound to be effective in tumors that have become resistant to other taxanes through P-gp overexpression.
Comparative Efficacy in Taxane-Pretreated Metastatic Breast Cancer
A pivotal phase II multicenter study provides the most robust data on this compound's efficacy in this patient population. The study stratified patients based on their response to prior taxane therapy, categorizing them as either "resistant" or "non-resistant".[1] The results, along with data from key trials of alternative agents, are summarized below for comparison.
| Treatment | Patient Population (Taxane-Pretreated MBC) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) / Time to Progression (TtP) | Median Overall Survival (OS) | Citation(s) |
| This compound | Taxane-Resistant | 19% | 1.6 months (TtP) | 9.8 months | |
| Taxane-Non-Resistant | 42% | 5.4 months (TtP) | 22.6 months | ||
| Eribulin Mesylate | Heavily pretreated (including a taxane) | 12% | 3.7 months (PFS) | 13.1 months | |
| Ixabepilone (monotherapy) | Taxane-resistant | 11.5% - 19% | 2.8 - 3.1 months (TTP/PFS) | 8.6 - 12.4 months | |
| Ixabepilone + Capecitabine | Taxane-pretreated | - | 6.24 months (PFS) | 16.4 months |
Understanding the Mechanism: How this compound Works
This compound, like other taxanes, exerts its cytotoxic effect by targeting microtubules, which are essential components of the cell's cytoskeleton. By binding to β-tubulin, this compound stabilizes microtubules, preventing their normal dynamic process of assembly and disassembly. This interference disrupts mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Mechanism of action of this compound on microtubule stabilization.
A crucial feature of this compound is its apparent ability to circumvent P-glycoprotein-mediated resistance. P-gp is an efflux pump that can expel taxanes from cancer cells, reducing their intracellular concentration and thus their efficacy. Preclinical data suggest that this compound has a lower affinity for P-gp compared to other taxanes, which may explain its activity in taxane-resistant tumors.
Experimental Protocols
Clinical Trial Protocol: Phase II Study of this compound in Taxane-Pretreated MBC
This section outlines the methodology of the key phase II clinical trial that evaluated the efficacy and safety of this compound.
Caption: Workflow of the Phase II this compound Clinical Trial.
1. Patient Population: The study enrolled patients with metastatic breast cancer who had previously received taxane-based therapy. Patients were stratified into two groups: "resistant" (those who progressed while on or within 3 months of the last taxane dose) and "non-resistant" (those who progressed more than 3 months after the last taxane dose).
2. Treatment Regimen: this compound was administered at a dose of 90 mg/m² as a one-hour intravenous infusion every three weeks.
3. Efficacy Evaluation: Tumor response was evaluated every two cycles of treatment using the Response Evaluation Criteria in Solid Tumors (RECIST). An independent review committee, blinded to the investigators' assessments, determined the overall response rate (ORR), duration of response (DOR), and time to progression (TtP). Median survival time (MST) was also assessed.
4. Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Preclinical Protocol: P-glycoprotein Affinity Assay (Representative)
The following is a representative methodology for assessing a drug's affinity for P-glycoprotein, based on common preclinical practices.
Caption: Workflow for a P-glycoprotein affinity assay.
1. Cell Lines: Utilize P-glycoprotein-overexpressing cell lines (e.g., derived from human cancer cell lines) and their corresponding parental (non-resistant) cell lines.
2. Membrane Preparation: Isolate cell membranes containing P-glycoprotein from the overexpressing cell line.
3. ATPase Activity Assay: P-glycoprotein is an ATP-dependent efflux pump, and its activity can be measured by the rate of ATP hydrolysis.
- Incubate the P-gp-containing membranes with varying concentrations of this compound and control drugs (known P-gp substrates and non-substrates).
- Initiate the reaction by adding ATP.
- Measure the amount of inorganic phosphate released, which is proportional to the ATPase activity. A higher stimulation of ATPase activity generally indicates a higher affinity of the drug for P-gp.
4. Data Analysis: Compare the ATPase activity stimulated by this compound to that of known P-gp substrates. A lower stimulation relative to potent substrates suggests a lower affinity for P-gp.
Conclusion
This compound demonstrates promising clinical activity in patients with metastatic breast cancer who have been previously treated with taxanes, including a notable response rate in the taxane-resistant population. Its mechanism of action, particularly its lower affinity for the P-glycoprotein efflux pump, provides a strong rationale for its efficacy in this challenging treatment setting. When compared to other agents used in taxane-pretreated MBC, such as eribulin and ixabepilone, this compound shows a competitive efficacy profile. Further research, including head-to-head comparative trials, will be crucial to definitively establish its position in the therapeutic armamentarium for metastatic breast cancer.
References
- 1. Phase II multicenter study of this compound (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II multicenter study of this compound (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Phase III Trial of Ixabepilone Plus Capecitabine Versus Capecitabine in Patients With Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Larotaxel with Novel Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotaxel (XRP9881) is a semi-synthetic taxane derivative that has demonstrated promising preclinical activity, particularly against cancers resistant to other taxanes.[1][2] Its mechanism of action involves promoting tubulin assembly and stabilizing microtubules, which ultimately leads to apoptotic cell death.[1][3] A distinguishing feature of this compound is its lower affinity for the P-glycoprotein 1 (P-gp) efflux pump, suggesting it may be effective in multidrug-resistant tumors.[1] While this compound has been evaluated in clinical trials in combination with conventional chemotherapy agents, this guide focuses on the preclinical evidence and rationale for its synergistic effects with novel targeted agents. Due to a scarcity of direct preclinical studies for this compound with a broad range of novel targeted agents, this guide will leverage data from other taxanes, such as paclitaxel and docetaxel, as a scientifically grounded proxy to infer potential synergistic interactions.
This compound and Trastuzumab (HER2 Inhibitor)
The combination of taxanes with the human epidermal growth factor receptor 2 (HER2)-targeted monoclonal antibody, trastuzumab, is a cornerstone of treatment for HER2-positive breast cancer. Clinical trials have investigated the combination of this compound with trastuzumab in this setting. Preclinical studies with other taxanes provide a strong basis for the synergistic potential of this combination.
Preclinical Evidence of Synergy (Taxane-Trastuzumab)
Studies on other taxanes, such as paclitaxel and docetaxel, have demonstrated synergistic or additive effects when combined with trastuzumab in HER2-overexpressing breast cancer cell lines. This synergy is believed to arise from complementary mechanisms of action: trastuzumab-mediated inhibition of HER2 signaling and antibody-dependent cell-mediated cytotoxicity (ADCC), coupled with taxane-induced mitotic arrest and apoptosis.
Table 1: Representative Preclinical Data for Taxane-Trastuzumab Combinations
| Cell Line | Taxane Agent | Combination Effect | Quantitative Synergy (e.g., Combination Index) | Reference |
| BT-474 (HER2+) | Docetaxel | Synergistic | CI < 1.0 | |
| SK-BR-3 (HER2+) | Paclitaxel | Additive to Synergistic | Not always quantified | |
| MCF-7/HER2 | Paclitaxel | Synergistic | Not specified |
Experimental Protocols
In Vitro Synergy Assessment:
-
Cell Culture: HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (or another taxane) and trastuzumab, both as single agents and in combination, for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with HER2-positive human breast cancer cells.
-
Treatment: Once tumors are established, mice are treated with this compound, trastuzumab, the combination, or a vehicle control.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathway and Experimental Workflow
References
Larotaxel vs. Standard-of-Care Chemotherapy: A Comparative Analysis for Researchers
This guide provides a detailed comparison of the experimental taxane analogue, Larotaxel (XRP9881), with standard-of-care chemotherapy regimens across various cancer types. The information is compiled from available clinical trial data to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and limitations of this agent. This compound is a semi-synthetic derivative of 10-deacetylbaccatin III that, like other taxanes, functions by promoting tubulin assembly and stabilizing microtubules, which leads to cell death by apoptosis[1][2]. A distinguishing feature of this compound is its lower affinity for P-glycoprotein 1, a key mediator of multidrug resistance, suggesting potential efficacy in tumors resistant to other taxanes[1][3]. It can also cross the blood-brain barrier[1].
Despite initial promising preclinical and early-phase clinical activity, the clinical development of this compound was prematurely halted, a critical factor to consider when evaluating its comparative efficacy.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the efficacy and safety data from clinical trials involving this compound and standard-of-care chemotherapies.
Table 1: this compound in Metastatic Breast Cancer (Taxane-Pretreated Patients)
| Patient Group | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Time to Progression (TtP) | Median Survival Time (MST) |
| Non-resistant to prior taxane | 42% | 5.3 months | 5.4 months | 22.6 months |
| Resistant to prior taxane | 19% | 5.0 months | 1.6 months | 9.8 months |
Table 2: this compound in Combination for Advanced Non-Small Cell Lung Cancer (NSCLC)
| Treatment Arm (First-Line) | Objective Response Rate |
| This compound + Gemcitabine | 22.2% |
Table 3: this compound vs. Gemcitabine/Cisplatin in Advanced/Metastatic Bladder Cancer
| Outcome | This compound + Cisplatin | Gemcitabine + Cisplatin (Standard of Care) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 13.7 months | 14.3 months | 1.21 |
| Median Progression-Free Survival (PFS) | 5.6 months | 7.6 months | 1.67 |
Table 4: Common Grade 3/4 Adverse Events with this compound in Metastatic Breast Cancer
| Adverse Event | Percentage of Patients |
| Neutropenia | 82% |
| Fatigue | 15% |
| Diarrhea | 12% |
| Febrile Neutropenia | 9% |
| Neutropenic Infection | 8% |
| Sensory Neuropathy | 7% |
Experimental Protocols
Below are the methodologies for key clinical trials cited in this guide.
Phase II Study of this compound in Metastatic Breast Cancer (MBC)
-
Objective: To evaluate the efficacy and safety of this compound in patients with MBC previously treated with taxanes.
-
Patient Population: Women with taxane-treated MBC, stratified by their response to prior taxane therapy (resistant or non-resistant).
-
Treatment Regimen: this compound was administered at a dose of 90 mg/m² as a 1-hour intravenous infusion every 3 weeks.
-
Evaluation: Tumor response was evaluated every two cycles. An external review committee assessed overall response rate, duration of response, and time to progression. Safety and median survival time were also evaluated.
Randomized Phase II Study of this compound in Non-Small Cell Lung Cancer (NSCLC)
-
Objective: To evaluate the efficacy of this compound in combination with either cisplatin or gemcitabine as first-line chemotherapy in advanced NSCLC.
-
Patient Population: Chemotherapy-naive patients with nonirradiable stage IIIB or stage IV NSCLC, aged 18-75 years, with an ECOG performance status of 0 to 2.
-
Treatment Regimen (this compound + Gemcitabine arm): Gemcitabine 800 mg/m² as a 30-minute infusion on days 1 and 8 of a 21-day cycle, followed by this compound 60 mg/m² as a 1-hour infusion on day 8.
-
Primary Endpoint: Objective response rate.
Phase III Trial of this compound in Advanced/Metastatic Bladder Cancer (CILAB)
-
Objective: To compare the efficacy of this compound plus cisplatin versus gemcitabine plus cisplatin as first-line treatment for locally advanced or metastatic urothelial tract or bladder cancer.
-
Patient Population: Patients with locally advanced (T4b) or metastatic urothelial tract or bladder cancer.
-
Treatment Regimens:
-
This compound arm: this compound 50 mg/m² with cisplatin 75 mg/m² every 3 weeks. The this compound dose was later reduced to 40 mg/m² and cisplatin to 60 mg/m².
-
Standard of Care arm: Gemcitabine 1,000 mg/m² on days 1, 8, and 15 with cisplatin 70 mg/m² on day 1 every 4 weeks.
-
-
Primary Endpoint: Overall Survival (OS).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing taxane resistance.
Caption: Mechanism of action of this compound as a microtubule stabilizer.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Larotaxel
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount when handling investigational compounds like larotaxel. As a potent taxane analogue with cytotoxic properties, this compound requires strict adherence to disposal protocols to mitigate exposure risks and comply with regulatory standards.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and antineoplastic pharmaceutical waste.[3]
Essential Safety and Handling Data
Proper disposal procedures are intrinsically linked to the chemical and toxicological properties of the substance. The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Parameter | Value/Information | Significance for Disposal |
| Chemical Class | Taxane Analogue | As a cytotoxic agent, all waste must be treated as hazardous.[1][2] |
| Known Hazards | Cytotoxic, potentially mutagenic and teratogenic. | Necessitates handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE). |
| Primary Route of Exposure | Inhalation, skin/eye contact, ingestion. | Strict adherence to PPE protocols is critical to prevent accidental exposure during handling and disposal. |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield. | Essential for preventing skin and eye contact. |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste. | Dictates the type of waste container and the specific disposal stream. |
| Final Disposal Method | High-temperature incineration. | The standard and required method for the complete destruction of cytotoxic and investigational drug waste. |
Experimental Protocol: Decontamination of Non-Disposable Equipment
This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.
Methodology:
-
Preparation: Don appropriate PPE, including double chemotherapy-rated gloves, a disposable gown, and safety goggles. Prepare a designated area for the decontamination process.
-
Initial Decontamination: Use a solution of sodium hypochlorite (e.g., bleach diluted to a concentration of at least 1,000 ppm available chlorine) to wipe down the contaminated surfaces. Allow for a contact time of at least 10 minutes.
-
Neutralization: Following the bleach application, neutralize the surface with a sodium thiosulfate solution to inactivate the corrosive bleach.
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents or byproducts.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol or another appropriate laboratory disinfectant.
-
Waste Disposal: All materials used in the decontamination process (wipes, pads, etc.) are considered trace-contaminated waste and must be disposed of in the designated yellow chemotherapy waste containers for incineration.
Step-by-Step Disposal Procedures for this compound Waste
The following workflow illustrates the critical steps for the proper segregation and disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Detailed Procedural Steps:
-
Immediate Segregation at the Point of Generation: As soon as this compound waste is generated, it must be segregated into the appropriate waste stream.
-
Differentiate Between Bulk and Trace Contamination:
-
Bulk Hazardous Waste: This includes unused or expired this compound, grossly contaminated items, and any spill cleanup materials. As a general guideline, containers that held the raw drug or solutions at concentrations greater than 3% by weight are considered bulk. This waste must be disposed of in a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.
-
Trace Contaminated Waste: This category includes "empty" vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials that came into contact with this compound. This waste should be placed in clearly marked, leak-proof, and puncture-resistant yellow chemotherapy waste containers.
-
-
Proper Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Containers must be clearly labeled with "Hazardous Chemotherapy Waste" and the appropriate hazard symbols.
-
For sharps contaminated with this compound, use a designated chemotherapy sharps container (typically yellow).
-
-
Secure Storage: Store all this compound waste containers in a designated, secure area away from general laboratory traffic until they are collected. This area should be clearly marked as a hazardous waste accumulation site.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company. These vendors are equipped to transport and dispose of chemotherapy waste in compliance with all federal and local regulations.
-
Final Disposition - Incineration: The required final disposal method for this compound and other cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Never dispose of this compound waste in regular trash, biohazard bags (unless also infectious), or down the drain.
By implementing these rigorous disposal procedures, laboratories can ensure a safe working environment for their personnel and minimize the environmental impact of their research activities.
References
Essential Safety and Logistical Information for Handling Larotaxel
IMMEDIATE SAFETY AND OPERATIONAL GUIDE FOR RESEARCHERS
Larotaxel is a potent taxane analogue and, as a cytotoxic agent, requires stringent handling protocols to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established guidelines for handling cytotoxic compounds.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 rated). Cuffs of the inner glove should be tucked under the gown sleeve, and the outer glove cuff should extend over the gown sleeve. | Provides a robust barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove if contaminated without exposing the skin. ASTM D6978 rating ensures the gloves have been tested for resistance to permeation by chemotherapy drugs. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric with a polyethylene coating. Must have a closed back and long sleeves with tight-fitting elastic or knit cuffs. | Protects the body from splashes and spills of this compound. The material and design are intended to prevent the penetration of hazardous chemicals. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes and face from splashes, aerosols, and airborne particles of this compound. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling airborne particles of the cytotoxic agent. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Preparation and Reconstitution
-
Designated Area : All handling of this compound, including preparation and reconstitution, must be performed in a designated area, such as a chemical fume hood or a Class II Type B2 biological safety cabinet (BSC). The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Aseptic Technique : Use aseptic technique to minimize the generation of aerosols. This includes slowly adding diluents to vials and avoiding forceful ejection of liquids from syringes.
-
Labeling : Clearly label all containers with the name of the drug, concentration, date of preparation, and a hazardous drug warning.
Administration (In Vitro/In Vivo)
-
Containment : When administering this compound to cell cultures or animals, perform the procedure within a containment device (e.g., BSC, animal transfer station) to the extent feasible.
-
Luer-Lok Fittings : Use syringes and IV tubing with Luer-Lok™ fittings to prevent accidental disconnection and leakage.
-
Careful Handling : Handle all experimental systems (e.g., cell culture plates, animals) treated with this compound as potentially contaminated.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure : Evacuate the immediate area and restrict access.
-
Don PPE : Put on the appropriate PPE as outlined in Table 1, including double gloves and respiratory protection.
-
Contain the Spill : For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area : Working from the outer edge of the spill inwards, carefully clean the area with a detergent solution, followed by a rinse with clean water.
-
Dispose of Waste : All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound-Contaminated Waste
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled hazardous waste container (black) | Incineration at a licensed hazardous waste facility. |
| Empty Vials and Packaging | Sharps container for vials; cytotoxic waste container (yellow) for packaging | Incineration. |
| Contaminated PPE (gloves, gown, etc.) | Cytotoxic waste container (yellow) | Incineration. |
| Sharps (needles, syringes) | Puncture-resistant sharps container labeled "Cytotoxic Waste" | Incineration. |
| Contaminated Labware (pipette tips, culture plates) | Cytotoxic waste container (yellow) or sharps container if applicable | Incineration. |
| Animal Bedding and Carcasses | Labeled biohazard bags placed in a cytotoxic waste container | Incineration. |
Mandatory Visualizations
To further clarify the procedural workflows, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hierarchy of controls for minimizing exposure to this compound.
By implementing these safety and logistical measures, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical drug development research. This proactive approach to laboratory safety and chemical handling provides value beyond the product itself, fostering deep trust with the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
